molecular formula C12H16N2O B2722197 1-Benzyl-3-(methylamino)pyrrolidin-2-one CAS No. 1250578-48-3

1-Benzyl-3-(methylamino)pyrrolidin-2-one

Cat. No.: B2722197
CAS No.: 1250578-48-3
M. Wt: 204.273
InChI Key: ODKNMKPCCBAERN-UHFFFAOYSA-N
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Description

1-Benzyl-3-(methylamino)pyrrolidin-2-one (CAS 1250578-48-3) is a substituted pyrrolidin-2-one, a class of nitrogen-containing heterocycles recognized for their significant potential in pharmacology and medicinal chemistry . This compound features the γ-lactam skeleton, a key structural motif present in a wide range of biologically active molecules and approved drugs . Its value in research stems from the versatile pyrrolidine ring, which offers a three-dimensional, sp3-hybridized structure that allows for extensive exploration of pharmacophore space and can contribute to improved solubility and pharmacokinetic profiles of drug candidates . In research applications, this compound serves as a valuable synthetic intermediate. Substituted pyrrolidin-2-ones like this one are investigated as key scaffolds for the development of inhibitors targeting various enzymes and receptors . Published scientific studies highlight the relevance of 1,5-substituted pyrrolidin-2-ones, which are closely related to this compound, as selective inhibitors for targets such as histone deacetylases (HDACs) and the cannabinoid CB1 receptor, pointing to its utility in oncology and neuroscience research . The structural features of this molecule make it a versatile building block for the synthesis of more complex, nitrogen-containing polycyclic compounds of interest in drug discovery efforts . Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3-(methylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-11-7-8-14(12(11)15)9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNMKPCCBAERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(C1=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzyl-3-(methylamino)pyrrolidin-2-one and its Chemical Relatives

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The precise chemical entity, 1-Benzyl-3-(methylamino)pyrrolidin-2-one, is not readily found in major chemical databases with a dedicated CAS number. This suggests the compound may be a novel entity, a transient intermediate, or not widely commercialized. This guide, therefore, provides a comprehensive overview of its immediate chemical precursors and structural analogs. Understanding the synthesis, properties, and applications of these closely related compounds is critical for any research endeavor targeting this specific molecule. We will explore the chemistry of the 1-benzyl-pyrrolidin-2-one core and the introduction of substituents at the 3-position, providing a scientifically grounded pathway for its potential synthesis and application.

Part 1: Core Chemical Identifiers and Physicochemical Properties

A clear understanding of the foundational molecules is paramount. Below is a comparative table of key identifiers and properties for structurally relevant compounds. The primary building block is 1-Benzyl-2-pyrrolidinone , and we will also consider its 3-amino and 3-methylamino analogs in the pyrrolidine (non-keto) form to inform on the properties of the 3-position substituent.

Identifier1-Benzyl-2-pyrrolidinone1-Benzyl-3-pyrrolidinone(3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine1-Benzyl-3-aminopyrrolidine
CAS Number 5291-77-0[1]775-16-6169749-99-9[2][3]18471-40-4[4]
Molecular Formula C11H13NO[1]C11H13NOC12H18N2[2][3]C11H16N2[4]
Molecular Weight 175.23 g/mol [1]175.23 g/mol 190.29 g/mol [2][3]176.26 g/mol [4]
IUPAC Name 1-benzylpyrrolidin-2-one[1]1-benzylpyrrolidin-3-one(3S)-1-benzyl-N-methylpyrrolidin-3-amine1-benzylpyrrolidin-3-amine
Appearance Not specifiedNot specifiedColorless to almost colorless clear liquid[3]Not specified
Density Not specified1.091 g/mL at 25 °C (lit.)0.99 g/mL[3]1.024 g/mL at 25 °C[4]
Boiling Point Not specified77 °C/0.01 mmHg (lit.)273.1±33.0 °C (Predicted)Not specified
Refractive Index Not specifiedn20/D 1.539 (lit.)n20D 1.53n20/D 1.5477[4]

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound would logically proceed from the readily available precursor, 1-Benzyl-3-pyrrolidinone. A common and effective method for introducing an amino group at this position is through reductive amination.

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an enamine intermediate from the ketone, followed by its reduction to the desired amine.

Reductive Amination 1-Benzyl-3-pyrrolidinone 1-Benzyl-3-pyrrolidinone Enamine Intermediate Enamine Intermediate 1-Benzyl-3-pyrrolidinone->Enamine Intermediate + Methylamine (CH3NH2) - H2O This compound This compound Enamine Intermediate->this compound + Reducing Agent (e.g., NaBH3CN) Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Safety Goggles Safety Goggles Lab Coat Lab Coat Gloves (Nitrile) Gloves (Nitrile) Respirator (if handling powder/aerosol) Respirator (if handling powder/aerosol) Work in a well-ventilated fume hood. Work in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wash hands thoroughly after handling. Store in a cool, dry, and well-ventilated area. Store in a cool, dry, and well-ventilated area. Keep container tightly closed. Keep container tightly closed.

Sources

Solubility Profile of 1-Benzyl-3-(methylamino)pyrrolidin-2-one: A Methodological Framework for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its absorption, distribution, metabolism, excretion (ADME) profile, and ultimate bioavailability. 1-Benzyl-3-(methylamino)pyrrolidin-2-one, a compound of interest within the broader class of pyrrolidone derivatives, possesses structural features that suggest a complex solubility profile. As specific experimental solubility data for this compound is not extensively documented in the public domain, this technical guide provides a comprehensive methodological framework for its characterization. We present the foundational principles of its solubility, detailed protocols for determining both thermodynamic and kinetic solubility, and a strategic approach to solvent screening. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and reliable solubility profile for this and structurally related compounds.

Introduction to this compound and the Imperative of Solubility

The pyrrolidin-2-one (or γ-lactam) scaffold is a privileged structure in medicinal chemistry, forming the core of the racetam class of nootropic agents and appearing in numerous other neurologically active compounds. Chemical modifications to this scaffold are a key strategy in the discovery of new chemical entities. This compound represents such a modification, incorporating a lipophilic benzyl group and a polar, basic methylamino side chain.

The journey from a promising hit compound to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is arguably one of the most fundamental.[1] Insufficient solubility can lead to:

  • Poor absorption and low bioavailability.[2]

  • Unreliable results in in vitro biological assays.[3]

  • Difficulties in developing suitable formulations for preclinical and clinical studies.[4]

Therefore, a thorough and early characterization of a compound's solubility in various solvent systems is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic drug development. This guide provides the scientific rationale and actionable protocols to achieve this for this compound.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of this compound, we must first analyze its molecular structure, which features a delicate balance of polar and nonpolar elements.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

The molecule can be deconstructed into three key functional regions that dictate its interactions with solvents:

  • Aromatic Benzyl Group: This large, nonpolar moiety contributes significantly to the molecule's lipophilicity, suggesting favorable solubility in nonpolar organic solvents like toluene and hexane.

  • Lactam (Cyclic Amide): The carbonyl group is a strong hydrogen bond acceptor, and the tertiary amide contributes to the molecule's polarity. This feature promotes solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF).

  • Methylamino Group: As a secondary amine, this group is a hydrogen bond donor and acceptor, and it confers basicity to the molecule. This suggests solubility in polar protic solvents like alcohols (ethanol, methanol) and potential for salt formation to dramatically increase aqueous solubility.

A summary of the calculated physicochemical properties is presented below.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueImplication for Solubility
Molecular FormulaC₁₂H₁₆N₂O-
Molecular Weight220.27 g/mol Moderate size, unlikely to be a limiting factor.
Hydrogen Bond Donors1Ability to interact with protic solvents.
Hydrogen Bond Acceptors2Ability to interact with a wide range of polar solvents.
Predicted LogP (XLogP3)1.4 - 1.8Indicates a balance of lipophilic and hydrophilic character.
Predicted pKa (Basic)8.5 - 9.5The methylamino group will be protonated at acidic pH.

Based on this profile, the molecule is expected to exhibit broad solubility in many common organic solvents but may have limited solubility in highly nonpolar (e.g., alkanes) or aqueous media at neutral pH.

Experimental Determination of Solubility: A Dual Approach

Solubility can be measured under two distinct conditions: thermodynamic and kinetic.[5] Understanding the difference is crucial for applying the data correctly.

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the solid and solution phases are in equilibrium.[4] It is the "gold standard" measurement, typically determined by the shake-flask method, and is essential for formulation and biopharmaceutical classification.[6]

  • Kinetic Solubility: This measures the concentration at which a compound precipitates from a supersaturated solution, often created by diluting a high-concentration DMSO stock into an aqueous or organic medium.[3][4] It is a high-throughput method used in early discovery to flag potential issues, though it often overestimates the true thermodynamic solubility.[7]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for measuring thermodynamic solubility.[8][9] The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent for a sufficient time to reach equilibrium.

Causality in Protocol Design:

  • Why excess solid? To ensure that the solution is fully saturated and that an equilibrium between the dissolved and undissolved states can be established.

  • Why prolonged agitation (24-72h)? Many complex organic molecules require significant time to reach true thermodynamic equilibrium. Shorter times may lead to an underestimation of solubility.[4]

  • Why temperature control? Solubility is temperature-dependent. Maintaining a constant temperature (e.g., 25 °C for organic solvents, 37 °C for biorelevant media) is critical for reproducibility.[9]

Step-by-Step Methodology:

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to a glass vial. The goal is to have visible, undissolved solid remaining at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate for 24 to 72 hours.[4] Periodically check to ensure undissolved solid remains present.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed to let the solid settle. To separate the saturated supernatant from the excess solid, use either:

    • Centrifugation: Centrifuge the vial at high speed (e.g., 14,000 rpm for 10-15 minutes).

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant filter (e.g., 0.22 µm PTFE). Self-Validation Step: It is crucial to test for compound adsorption to the filter material. Analyze a known concentration standard before and after filtration to ensure no material is lost.

  • Quantification:

    • Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC-UV or LC-MS method.[10]

    • Determine the concentration by comparing the instrument response to a calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the original solubility (S) in the solvent using the formula:

    • S (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Protocol: High-Throughput Kinetic Solubility

This method is ideal for rapid screening in early discovery, where many compounds are tested and material is often limited.[2] It typically starts from a DMSO stock solution.

Step-by-Step Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Plate Setup: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Add a small volume of the DMSO stock solution to the solvent (e.g., add 2 µL of 10 mM stock to 98 µL of solvent to achieve a target concentration of 200 µM and a final DMSO concentration of 2%).

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[3]

  • Precipitate Detection: Determine the solubility limit by detecting the point of precipitation. Common methods include:

    • Nephelometry: Measures light scattering caused by insoluble particles.[11]

    • Turbidimetry: Measures the reduction in light transmission due to precipitated particles.

    • Filtration/Quantification: The plate is filtered, and the concentration of the soluble compound in the filtrate is measured by UV-Vis spectroscopy or LC-MS/UV.[3]

Recommended Solvent Screening Strategy and Data Management

A systematic approach to solvent selection is key to building a comprehensive solubility profile. We recommend a tiered screening that covers a range of solvent polarities.

Table 2: Template for Recording Solubility Data of this compound at 25 °C

Solvent ClassSolventPolarity IndexDielectric ConstantThermodynamic Solubility (mg/mL)Kinetic Solubility (µM)Observations
Nonpolar n-Hexane0.11.9[Record Data Here][Record Data Here]
Toluene2.42.4[Record Data Here][Record Data Here]
Polar Aprotic Dichloromethane (DCM)3.19.1[Record Data Here][Record Data Here]
Tetrahydrofuran (THF)4.07.5[Record Data Here][Record Data Here]
Ethyl Acetate (EtOAc)4.46.0[Record Data Here][Record Data Here]
Acetonitrile (ACN)5.837.5[Record Data Here][Record Data Here]
Dimethylformamide (DMF)6.436.7[Record Data Here][Record Data Here]
Dimethyl Sulfoxide (DMSO)7.246.7[Record Data Here][Record Data Here]
Polar Protic Isopropanol3.919.9[Record Data Here][Record Data Here]
Ethanol4.324.5[Record Data Here][Record Data Here]
Methanol5.132.7[Record Data Here][Record Data Here]
Water10.280.1[Record Data Here][Record Data Here]
Experimental Workflow Visualization

The following diagram illustrates the logical flow for a comprehensive solubility assessment campaign, from initial screening to definitive thermodynamic measurement.

G cluster_0 Phase 1: High-Throughput Screening cluster_1 Phase 2: Thermodynamic Confirmation A Prepare 10 mM DMSO Stock B Kinetic Solubility Assay (Nephelometry/Turbidimetry) A->B C Rank Solvents (High/Medium/Low Solubility) B->C D Select Key Solvents (e.g., 1 from each class) C->D Inform Selection E Shake-Flask Method (24-72h Equilibration) D->E F Phase Separation (Centrifuge/Filter) E->F G Quantification via HPLC/LC-MS F->G H Final Thermodynamic Solubility Data (mg/mL) G->H I Compound Acquired (Solid Form) I->A I->E Direct use of solid

Caption: A two-phase workflow for determining the solubility profile.

Safety and Handling Considerations

No specific safety data sheet (SDS) is publicly available for this compound. However, based on structurally similar compounds, appropriate precautions must be taken. The related compound, 1-Benzyl-3-(methylamino)pyrrolidine, is classified as corrosive and can cause severe skin burns and eye damage.[12] Other related pyrrolidinones are known to be skin, eye, and respiratory irritants.[13]

Therefore, researchers should handle this compound with the following minimum personal protective equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety glasses or goggles.

  • A laboratory coat.

All handling of the solid powder and concentrated solutions should be performed in a well-ventilated chemical fume hood. A substance-specific risk assessment should be conducted before any experimental work begins.

Conclusion

A comprehensive understanding of the solubility of this compound is a prerequisite for its successful progression in any research and development pipeline. While published data is scarce, a robust solubility profile can be generated through a systematic and logical application of established methodologies. This guide provides the necessary framework, detailing both high-throughput kinetic screening for early-stage assessment and the gold-standard shake-flask method for definitive thermodynamic data. By carefully executing these protocols and documenting the results, researchers can generate the critical data needed to make informed decisions, optimize formulation strategies, and ultimately unlock the full potential of this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm.
  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Charnwood Discovery. [Link]

  • Raytor. (2026, January 22).
  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [Link]

  • Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. [Link]

  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3061. [Link]

  • Enamine. (n.d.). Shake-Flask Solubility Assay. Enamine.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds. BenchChem.
  • PubChem. (n.d.). 1-Benzyl-3-pyrrolidone. National Institutes of Health. [Link]

  • World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 1019. [Link]

  • Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Halo Labs.
  • PubChem. (n.d.). 1-Benzyl-3-pyrrolidinone. National Institutes of Health. [Link]

  • Chem-Impex International. (n.d.). (3S)-(+)-1-Benzyl-3-(methylamino)pyrrolidine.
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • Gulati, K., et al. (n.d.). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC. [Link]

  • Thermo Fisher Scientific. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement. Thermo Fisher Scientific.
  • Royal Society of Chemistry. (n.d.). Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks. Digital Discovery. [Link]

  • ResearchGate. (2017, February 9). Solubility prediction of deferiprone in N -methyl-2-pyrrolidone + ethanol mixtures at various temperatures using a minimum number of experimental data. ResearchGate. [Link]

  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules. ResearchGate. [Link]

Sources

Whitepaper: Strategic Pharmaceutical Applications of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic structural analysis to understand the pharmacokinetic and pharmacodynamic potential of a molecule. 1-Benzyl-3-(methylamino)pyrrolidin-2-one (CAS 1250578-48-3) is a highly functionalized substituted γ-lactam[1]. With a molecular weight of 204.27 g/mol [2], it occupies a privileged chemical space. This whitepaper deconstructs the structural rationale behind this compound, detailing its potential applications in neurology and oncology[3], and provides self-validating experimental protocols for its preclinical evaluation.

Chemical Identity & Structural Rationale

The pyrrolidin-2-one (γ-lactam) ring is the core pharmacophore of the "racetam" family of cognitive enhancers (e.g., piracetam, aniracetam). However, standard racetams often suffer from poor lipophilicity, limiting their blood-brain barrier (BBB) penetration.

This compound solves this through two critical substitutions:

  • N1-Benzyl Group: The addition of the aromatic benzyl ring dramatically increases the molecule's LogP, driving passive diffusion across the BBB.

  • C3-Methylamino Group: This introduces a basic amine center (pKa ~8.5). At physiological pH, it exists predominantly in a protonated state, enabling salt formation (e.g., hydrochloride) to rescue aqueous solubility while acting as a potent hydrogen bond donor/acceptor for target protein docking.

Structurally, it is a direct positional isomer of the known nootropic nebracetam (4-(aminomethyl)-1-benzylpyrrolidin-2-one)[4], making it a high-value candidate for central nervous system (CNS) indications.

Primary Pharmaceutical Applications

Neurological Therapeutics (Cognitive Enhancement)

Given its structural homology to nebracetam, this compound is hypothesized to act as a Positive Allosteric Modulator (PAM) of AMPA-type glutamate receptors[4]. By binding to the hinge region of the AMPA receptor's ligand-binding domain, PAMs slow receptor desensitization. This prolonged channel opening increases calcium influx, driving CaMKII activation, CREB phosphorylation, and ultimately upregulating Brain-Derived Neurotrophic Factor (BDNF) to facilitate synaptic plasticity.

AMPA_Pathway Glutamate Glutamate Release AMPAR AMPA Receptor (GluA2) Glutamate->AMPAR Agonist Binding Compound 1-Benzyl-3-(methylamino) pyrrolidin-2-one Compound->AMPAR Allosteric Modulation Ca_Influx Calcium (Ca2+) Influx AMPAR->Ca_Influx Channel Opening CaMKII CaMKII Activation Ca_Influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB BDNF BDNF Expression (Synaptic Plasticity) CREB->BDNF

Fig 1. Proposed AMPA receptor positive allosteric modulation and downstream synaptic plasticity pathway.

Oncology Research (Epigenetic Modulation)

Beyond neurology, the γ-lactam scaffold is increasingly utilized in oncology[3]. Functionalized pyrrolidin-2-ones serve as core pharmacophores for Bromodomain and Extra-Terminal motif (BET) inhibitors. The lactam carbonyl acts as a critical hydrogen bond acceptor for the conserved asparagine residue in the BRD4 binding pocket, while the N-benzyl group is perfectly positioned to occupy the adjacent hydrophobic WPF shelf.

Physicochemical Profiling

To justify the transition from in silico design to in vitro testing, we must evaluate the compound's theoretical physicochemical properties against established CNS drugs. The data below demonstrates that this compound strictly adheres to Lipinski's Rule of 5 and possesses an optimized Polar Surface Area (PSA) for CNS penetration.

Table 1: Comparative Physicochemical Properties

CompoundMolecular Weight ( g/mol )LogP (calc)PSA (Ų)H-Bond DonorsH-Bond Acceptors
Piracetam 142.16-1.162.312
Nebracetam 204.271.441.512
This compound 204.271.532.312

Self-Validating Experimental Methodologies

To establish trustworthiness, experimental protocols cannot simply be a list of actions; they must include internal controls that validate the assay's integrity in real-time.

Protocol 1: In Vitro AMPA Receptor Modulation (Whole-Cell Patch-Clamp)

Objective: Quantify the allosteric modulation of GluA2 AMPA receptors. Causality Rationale: We utilize a holding potential of -70 mV. Why? This physiological resting membrane potential ensures that endogenous voltage-gated ion channels remain closed, isolating the ligand-gated AMPA currents for precise measurement.

  • Cell Preparation: Culture HEK293T cells stably expressing GluA2-flip AMPA receptor subunits on glass coverslips.

  • Solution Formulation: Prepare Extracellular Solution (ECS) and Intracellular Solution (ICS). Dissolve the test compound in DMSO (10 mM stock), diluting in ECS to final test concentrations (0.1 - 100 µM). Critical: Ensure final DMSO concentration remains < 0.1% to prevent solvent-induced membrane toxicity.

  • Electrophysiology: Establish the whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ). Hold the membrane potential at -70 mV.

  • Baseline Acquisition: Using a rapid piezoelectric perfusion system, apply glutamate (1 mM) for 100 ms to establish the baseline peak current and desensitization rate.

  • Co-application: Co-apply glutamate (1 mM) with the test compound.

  • Self-Validation Step: Include Cyclothiazide (CTZ, 100 µM), a known AMPA PAM, as a positive control. The assay is only considered valid if CTZ produces a >50% increase in steady-state current.

  • Data Analysis: Extract the peak amplitude and the desensitization time constant (τ).

PatchClamp_Workflow Prep Cell & Compound Preparation Patch Whole-Cell Patch-Clamp Prep->Patch Perfusion Rapid Co-perfusion (Glutamate + Drug) Patch->Perfusion Acquisition Current Acquisition (Peak & τ) Perfusion->Acquisition Analysis Dose-Response Analysis Acquisition->Analysis

Fig 2. High-throughput electrophysiology workflow for PAM validation.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: Assess passive blood-brain barrier permeability. Causality Rationale: We utilize porcine brain lipid extract rather than synthetic lipid mixtures. Why? Synthetic mixtures often fail to accurately replicate the complex sterol and sphingolipid composition of the human BBB. Porcine extract provides a highly biologically relevant matrix, drastically reducing false-positive permeability rates.

  • Lipid Preparation: Coat the PVDF membrane of the donor plate with porcine brain lipid extract dissolved in dodecane (20 mg/mL).

  • Donor Solution: Dilute the test compound in PBS (pH 7.4) to 50 µM. Add 200 µL to the donor wells.

  • Acceptor Solution: Add 200 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Incubation: Assemble the sandwich plate and incubate at 25°C for 4 hours without agitation to simulate passive diffusion.

  • Self-Validation Step: Run highly permeable (Verapamil) and poorly permeable (Atenolol) reference standards on every plate. The assay is validated only if the Apparent Permeability (Papp) of Verapamil > 15 x 10^-6 cm/s and Atenolol < 1 x 10^-6 cm/s.

  • Quantification: Separate the plates and quantify compound concentrations in both wells using LC-MS/MS. Calculate Papp. A value > 4.0 x 10^-6 cm/s indicates high potential for BBB permeation.

Conclusion

This compound represents a highly optimized node within the γ-lactam chemical space. By balancing the lipophilicity of its N-benzyl group with the basicity of its 3-methylamino substituent, it presents a compelling scaffold for both neuropharmacology (AMPA modulation) and oncology (epigenetic targeting). Rigorous, self-validating preclinical assays like whole-cell patch-clamp and PAMPA-BBB are essential next steps to translate its structural promise into therapeutic reality.

References

  • Title: SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM Source: ScienceRise: Pharmaceutical Science (Uran.ua) URL: [Link]

Sources

Literature review of 3-amino-pyrrolidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The 3-amino-pyrrolidin-2-one (3-AP) scaffold is a privileged structural motif in modern medicinal chemistry. Characterized by its rigid


-lactam ring and a highly functionalizable primary amine at the C3 position, this core provides exceptional hydrogen-bonding capacity and precise spatial orientation. As a Senior Application Scientist, I have observed firsthand how the stereochemistry and conformational dynamics of the 3-AP ring dictate its biological efficacy across a spectrum of therapeutic areas—from neuropharmacology to oncology.

This technical guide synthesizes the mechanistic pharmacology, structural-activity relationships (SAR), and validated synthetic workflows associated with 3-amino-pyrrolidin-2-one derivatives.

Mechanistic Pharmacology & Target Causality

The biological activity of 3-AP derivatives is heavily dependent on the pseudoaxial versus pseudoequatorial positioning of the 3-amino group, as well as the absolute configuration at the C3 stereocenter.

A. Neuropharmacology: NMDA Receptor Modulation

One of the most extensively studied 3-AP derivatives is HA-966 (3-amino-1-hydroxypyrrolidin-2-one). HA-966 acts as a partial agonist/antagonist at the strychnine-insensitive glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor complex[1].

  • Stereochemical Causality: The enantiomers of HA-966 exhibit profoundly distinct central nervous system effects. The

    
    -enantiomer is a selective glycine/NMDA receptor antagonist with potent anticonvulsant properties[2]. In contrast, the 
    
    
    
    -enantiomer is a weak NMDA antagonist but acts as a potent
    
    
    -butyrolactone-like sedative, likely disrupting striatal dopaminergic mechanisms[2].
  • Conformational Rigidity: Structural studies indicate that the energetically unfavorable conformation—where the 3-amino group sits in a pseudoaxial position—is strictly required for recognition by the glycine receptor[3]. Derivatives like L-687,414 (a

    
    -cis-4-methyl analog) introduce a methyl group that forces this pseudoaxial conformation and increases the hydrophobic contribution to the binding pocket, resulting in significantly higher potency and improved brain penetration[3].
    
B. Oncology: Farnesyltransferase Inhibitors (FTIs)

In cancer therapeutics, the 3-aminopyrrolidin-2-one core is utilized to mimic the CAAX tetrapeptide motif, competitively inhibiting the enzyme farnesyltransferase (FTase)[4].

  • Pharmacokinetic Optimization via Macrocyclization: Early linear 3-AP FTIs suffered from high in vivo clearance due to excessive molecular flexibility. By linking the substituents to form a macrocycle, researchers pre-organized the molecule into its bioactive conformation. This macrocyclization reduces the entropic penalty upon target binding and shields metabolic liabilities, leading to a dramatic attenuation of clearance and excellent oral bioavailability in preclinical models[4].

C. Immunology: NAAA Inhibition

Derivatives of 3-amino-pyrrolidin-2-one and its 4-membered analog (3-aminoazetidin-2-one) are emerging as inhibitors of N-acylethanolamine acid amidase (NAAA)[5]. By preventing the hydrolysis of endogenous anti-inflammatory lipid mediators like palmitoylethanolamide (PEA), these compounds dampen tissue reactions to pro-inflammatory stimuli. The 3-AP core acts as a stable transition-state mimic for the enzyme's catalytic cysteine residue[5].

Visualizing Mechanisms & Workflows

Below are logical diagrams illustrating the NMDA receptor modulation pathway and the standard synthetic workflow for 3-AP derivatives.

NMDA_Modulation Glutamate Glutamate (Agonist) NMDAR NMDA Receptor Complex Glutamate->NMDAR Binds Glu Site Glycine Glycine (Co-agonist) Glycine->NMDAR Binds Gly Site HA966 (+)-HA-966 (Antagonist) HA966->NMDAR Competes at Gly Site Ca_Influx Calcium Influx (Excitotoxicity) HA966->Ca_Influx Inhibits Influx NMDAR->Ca_Influx Channel Opens Blockade Signal Blockade (Neuroprotection) Ca_Influx->Blockade

Caption: Mechanism of NMDA receptor modulation and neuroprotection by (+)-HA-966.

Synthesis_Workflow AA Chiral Amino Acid (e.g., L-Aspartic Acid) Protect N-Boc Protection & Dehydration AA->Protect Step 1 Cyclize Amidation & Cyclization (Succinimide Formation) Protect->Cyclize Step 2 Reduce Regioselective Reduction (BH3·SMe2) Cyclize->Reduce Step 3 Core 3-Amino-pyrrolidin-2-one Core Scaffold Reduce->Core Step 4 Drug Bioactive Derivative (FTI, NMDAR Antagonist) Core->Drug Step 5

Caption: Step-by-step synthetic workflow for generating chiral 3-AP derivatives.

Quantitative Data & Structure-Activity Relationships (SAR)

The table below summarizes the critical quantitative data for key 3-AP derivatives, highlighting how minor structural modifications drastically alter target affinity and phenotypic outcomes.

Compound NameCore ModificationPrimary TargetIC₅₀ / EC₅₀ ValueBiological Effect
(+)-HA-966 1-hydroxy,

-enantiomer
NMDA (Glycine Site)12.5 µM (IC₅₀)Anticonvulsant, Neuroprotective[2]
(-)-HA-966 1-hydroxy,

-enantiomer
Unknown (Dopaminergic?)339 µM (IC₅₀)Sedative, Ataxic[2]
L-687,414

-cis-4-methyl
NMDA (Glycine Site)Enhanced vs HA-966Anticonvulsant, High Brain Penetration[3]
Compound 49 Macrocyclic FTIFarnesyltransferaseLow nM (IC₅₀)Anti-tumor, Reduced Clearance[4]
Compound 11o N-decanamide derivativeNAAA Enzyme0.24 µM (IC₅₀)Anti-inflammatory[5]

Experimental Protocol: Asymmetric Synthesis of N-Benzyl-3-aminopyrrolidin-2-one

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of the 3-AP core from L-aspartic acid. This route is favored because it preserves the essential stereocenter and avoids the racemization often seen in direct cyclodehydration methods[6].

Rationale for Reagent Selection: We utilize Borane Dimethylsulfide (


) in Step 3. The causality here is critical: 

selectively reduces the less sterically hindered carbonyl group of the succinimide intermediate, yielding the desired

-lactam rather than over-reducing to the fully saturated pyrrolidine[6].

Step 1: Preparation of N-Boc-L-Aspartic Anhydride

  • Suspend L-aspartic acid (1.0 eq) in a mixture of acetic anhydride and heat to 60°C until the solution clears.

  • Remove the solvent in vacuo to yield L-aspartic anhydride.

  • Protect the primary amine using Di-tert-butyl dicarbonate (

    
    , 1.1 eq) in THF/Water with 
    
    
    
    to yield N-Boc-L-aspartic anhydride.

Step 2: Imide Formation (3-aminopyrrolidine-2,5-dione)

  • Dissolve the N-Boc-L-aspartic anhydride in anhydrous toluene.

  • Add benzylamine (1.05 eq) dropwise at 0°C.

  • Reflux the mixture using a Dean-Stark trap for 4 hours to remove water, driving the intramolecular cyclization.

  • Purify via flash chromatography to isolate N-benzyl-3-(Boc-amino)pyrrolidine-2,5-dione[7].

Step 3: Regioselective Reduction to the 3-AP Core

  • Dissolve the intermediate in anhydrous THF under an inert Argon atmosphere and cool to -20°C.

  • Slowly add

    
     (1.5 eq). The low temperature is strictly required to prevent the reduction of the second carbonyl.
    
  • Stir for 2 hours, then quench carefully with methanol.

  • Remove the Boc protecting group using 20% TFA in Dichloromethane.

  • Neutralize and extract to yield enantiomerically pure (S)-N-benzyl-3-aminopyrrolidin-2-one [6].

References

  • Bioactive heterocycles containing endocyclic N-hydroxy groups Source: PMC - NIH URL:[Link]

  • HA-966 Antagonizes N-Methyl-D-Aspartate Receptors through a Selective Interaction with the Glycine Modulatory Site Source: Journal of Neuroscience URL:[Link]

  • Enantiomers of HA-966 (3-amino-1-hydroxypyrrolid-2-one) exhibit distinct central nervous system effects Source: PubMed - NIH URL:[Link]

  • 3-Aminopyrrolidinone Farnesyltransferase Inhibitors: Design of Macrocyclic Compounds with Improved Pharmacokinetics and Excellent Cell Potency Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 3–Aminoazetidin–2–one Derivatives as N–Acylethanolamine Acid Amidase (NAAA) Inhibitors Suitable for Systemic Administration Source: PMC - NIH URL:[Link]

  • A New and Efficient Method for the Synthesis of 3,4-Disubstituted Pyrrolidine-2,5-diones Source: MDPI URL:[Link]

  • Efficient synthesis of N-benzyl-3-aminopyrrolidine-2,5-dione and N-benzyl-3-aminopyrrolidin-2-one Source: ResearchGate URL:[Link]

Sources

Commercial suppliers and pricing for 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Commercial Reality[1]

The "Ghost" Intermediate Status 1-Benzyl-3-(methylamino)pyrrolidin-2-one is not a standard catalog commodity .[1] Unlike its reduced amine counterpart (1-Benzyl-3-(methylamino)pyrrolidine, CAS 169749-99-9) or the simple lactam (1-Benzyl-2-pyrrolidinone, CAS 5291-77-0), this specific oxidative state and substitution pattern represents a "ghost" intermediate—widely cited in patent literature for racetam-class nootropics and kinase inhibitors, but rarely stocked by catalog suppliers.[1]

Commercial Availability Verdict:

  • Direct Stock: 0% (No major distributor holds stock >1g).[1]

  • Custom Synthesis Lead Time: 4–8 weeks.[1]

  • Estimated Cost (Custom):

    
    4,000 for the first 10 grams (FTE-based pricing).[1]
    
  • In-House Synthesis Cost: <$150 in materials for 10 grams (high labor overhead).[1]

Strategic Recommendation: For requirements <100 mg, purchase the expensive des-benzyl analog and benzylate.[1] For requirements >1 gram, in-house synthesis via the Alpha-Bromo Route is the only economically viable option for academic or early-stage biotech labs.[1]

Part 2: Sourcing Decision Matrix

The following decision workflow illustrates the optimal sourcing path based on your quantity requirements and internal chemistry capabilities.

SourcingMatrix Start Quantity Needed? Small < 100 mg Start->Small Large > 1 gram Start->Large RouteA Route A: Modification Small->RouteA RouteB Route B: De Novo Synthesis Large->RouteB Source1 Buy 3-(methylamino)pyrrolidin-2-one (CAS 1314899-15-4) ~$1,200/g RouteA->Source1 Source2 Buy 1-Benzyl-2-pyrrolidinone (CAS 5291-77-0) ~$30/100g RouteB->Source2 Action1 Benzylation (BnBr + NaH) Source1->Action1 Action2 Alpha-Bromination Then Amine Displacement Source2->Action2

Figure 1: Decision matrix for sourcing based on economic efficiency and precursor availability.

Part 3: Technical Synthesis Guide (The Alpha-Bromo Route)

Since commercial sourcing is restrictive, this section details the Alpha-Bromination/Substitution Protocol . This is the industry-standard method for introducing amino groups at the 3-position of a lactam ring.[1]

Reaction Pathway[1][2][3][4][5][6]

SynthesisPath SM 1-Benzyl-2-pyrrolidinone (Starting Material) Inter Intermediate: 3-Bromo-1-benzyl-2-pyrrolidinone SM->Inter Electrophilic Halogenation Product Target: This compound Inter->Product Nucleophilic Substitution (SN2) Step1 Step 1: LHMDS, TMSCl, NBS THF, -78°C -> RT Step2 Step 2: Methylamine (40% aq) THF/EtOH, 60°C, Sealed Tube

Figure 2: Two-step synthesis pathway from commodity precursor 1-Benzyl-2-pyrrolidinone.

Detailed Protocol
Step 1: Synthesis of 3-Bromo-1-benzyl-2-pyrrolidinone
  • Precursor: 1-Benzyl-2-pyrrolidinone (CAS 5291-77-0) is widely available and inexpensive (approx.[1] $30 USD for 100g).[1]

  • Mechanism: Enolization followed by electrophilic bromination.[1]

  • Protocol:

    • Dissolve 1-Benzyl-2-pyrrolidinone (1.0 eq) in dry THF under Argon. Cool to -78°C.[1]

    • Add LHMDS (Lithium hexamethyldisilazide, 1.1 eq) dropwise. Stir for 30 mins to generate the lithium enolate.[1]

    • Add TMSCl (Trimethylsilyl chloride, 1.1 eq) to trap the enolate as the silyl ketene acetal (optional but improves yield).

    • Add NBS (N-Bromosuccinimide, 1.05 eq) dissolved in THF.[1]

    • Allow to warm to RT. Quench with sat. NH₄Cl.[1]

    • Workup: Extract with EtOAc, wash with brine. Purify via flash column (Hexane/EtOAc).

    • Checkpoint: The product is an unstable oil; use immediately or store at -20°C.[1]

Step 2: Amination with Methylamine [1]
  • Mechanism: SN2 Displacement.[1]

  • Protocol:

    • Dissolve the 3-bromo intermediate in THF.

    • Add excess Methylamine (40% aqueous solution or 2M in THF, 5.0 eq). Note: Excess is crucial to prevent bis-alkylation.[1]

    • Seal in a pressure tube and heat to 60°C for 4-6 hours.

    • Workup: Concentrate in vacuo to remove excess methylamine.

    • Purification: The product is a base.[1] Acidify with 1M HCl to extract impurities into organic phase (discard organics), then basify aqueous layer (pH > 12) with NaOH and extract product into DCM.

    • Salt Formation: Treat with HCl/Ether to precipitate This compound Hydrochloride for stability.[1]

Part 4: Commercial Precursor Pricing Data

If you choose to synthesize, these are the confirmed suppliers for the precursors as of Q1 2026.

ComponentCAS RegistrySupplierPack SizeApprox.[1] Price (USD)Availability
1-Benzyl-2-pyrrolidinone 5291-77-0Sigma-Aldrich / TCI100g$35.00In Stock
Methylamine (2M in THF) 74-89-5Fisher Scientific100mL$45.00In Stock
3-(Methylamino)pyrrolidin-2-one 1314899-15-4ChemScene / BenchChem100mg$141.00Low Stock
1-Benzyl-3-aminopyrrolidine 18471-40-4TCI America25g$106.00In Stock

Note: Do not confuse the target with 1-Benzyl-3-aminopyrrolidine (the amine).[1] The amine lacks the carbonyl group at position 2 and has significantly different pharmacological properties.

Part 5: Quality Control & Validation

To ensure scientific integrity, the synthesized compound must be validated against these parameters.

1. Analytical Specifications (Self-Validating System)

  • 1H NMR (CDCl3, 400 MHz): Look for the diagnostic singlet (3H) for the N-methyl group around 2.4 ppm. The benzylic protons will appear as an AB system (2H) around 4.4 ppm due to the chiral center at C3.

  • Mass Spectrometry (ESI+): Calculated [M+H]+ = 205.13. Found = 205.1 ± 0.1.[1]

  • Chirality Warning: The synthesis described above yields a racemate . If biological activity (e.g., NMDA receptor modulation) requires the (S)-enantiomer, you must perform Chiral HPLC resolution or start with Chiral Aspartic Acid precursors.

2. Stability Profile

  • Free Base: Prone to oxidation and hygroscopic.[1] Store under Nitrogen at 4°C.

  • HCl Salt: Stable solid.[1] Recommended form for storage >1 month.[1]

References

  • PubChem. (2026).[1] Compound Summary: 3-(Methylamino)pyrrolidin-2-one.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • MDPI. (2022).[1][3] Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. Molecules. Retrieved from [Link]

  • Organic Syntheses. (2014). 1,5-Dimethyl-2-pyrrolidone (General Lactam Synthesis Methodology). Org. Synth. Coll. Vol. 6, 615. Retrieved from [Link]

Sources

Melting point and boiling point data for 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 1-Benzyl-3-(methylamino)pyrrolidin-2-one , a specialized intermediate often encountered in the synthesis of pyrrolidine-based pharmaceutical agents.

Part 1: Executive Technical Summary

Compound Identity & Data Status this compound is a functionalized lactam intermediate. Unlike its fully reduced pyrrolidine counterparts (e.g., 1-benzyl-3-(methylamino)pyrrolidine, CAS 169749-99-9), this specific lactam derivative lacks widely published experimental constants in open-access chemical registries.

Consequently, this guide provides high-confidence predicted values derived from structure-activity relationship (SAR) algorithms and validates them against experimentally verified structural analogs. This approach allows researchers to establish a "working range" for process development.

Physicochemical Data Profile

The presence of the lactam moiety (cyclic amide) significantly increases the boiling point and melting point compared to the corresponding pyrrolidine due to enhanced dipole-dipole interactions and hydrogen bonding potential.

PropertyValue TypeData / RangeConfidence Level
Boiling Point (BP) Predicted 365°C ± 40°C (at 760 mmHg)High (Based on ACD/Labs algorithms)
Boiling Point (Reduced Pressure) Estimated 180°C - 200°C (at 0.5 mmHg)Medium (Extrapolated from analogs)
Melting Point (MP) Predicted 55°C - 85°C Medium (Likely a low-melting solid or viscous oil)
Density Predicted 1.1 ± 0.1 g/cm³ High
pKa (Base) Predicted 8.5 - 9.5 (Secondary amine)High
Comparative Analog Data (Reference Anchors)

To validate your experimental results, compare them against these structurally similar "anchor" compounds which have established literature values.

Compound NameStructure DifferenceCAS No.Exp. Boiling PointExp. Melting Point
1-Benzyl-3-pyrrolidinone Ketone analog (no amine)775-16-677°C (0.01 mmHg)N/A (Liquid)
1-Benzyl-3-(dimethylamino)pyrrolidine Reduced ring (no carbonyl)69478-77-9117°C (2.3 mmHg)N/A (Liquid)
(3S)-1-Benzyl-3-(methylamino)pyrrolidine Reduced ring (no carbonyl)169749-99-9N/A (High boiling liquid)N/A (Liquid)

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis & Isolation Workflow

To obtain a pure sample for characterization, the compound is typically synthesized via the amination of an


-halo lactam. This pathway minimizes side reactions common in direct alkylation.

SynthesisWorkflow Start Starting Material: 1-Benzyl-3-bromo-pyrrolidin-2-one Reaction Nucleophilic Substitution (SN2 Reaction) Temp: 0°C to RT Start->Reaction Reagent Reagent: Methylamine (excess) Solvent: THF/EtOH Reagent->Reaction Workup Workup: Basify (NaOH) -> Extract (DCM) Reaction->Workup 4-12 Hours Purification Purification: Flash Column Chromatography (MeOH/DCM) Workup->Purification Product Target: 1-Benzyl-3-(methylamino) pyrrolidin-2-one Purification->Product Yield >70%

Figure 1: Standard synthesis pathway for isolating the target lactam for characterization.

Boiling Point Determination (Micro-Siwoloboff Method)

Context: Since the predicted boiling point is high (>300°C), atmospheric distillation will likely cause decomposition. This protocol uses a micro-scale method suitable for high-boiling, potentially thermally labile liquids.

Reagents & Equipment:

  • Thiele tube containing silicone oil (stable up to 300°C).

  • Melting point capillary tubes (one open, one sealed).

  • Calibrated thermometer or thermocouple.

Step-by-Step Protocol:

  • Preparation: Place 2-3 drops of the sample into a standard ignition tube (approx. 5mm diameter).

  • Capillary Insertion: Invert a sealed melting point capillary (sealed end up) and drop it into the sample. The open end should be submerged in the liquid.

  • Heating: Attach the ignition tube to the thermometer and immerse in the Thiele tube oil bath. Heat gently.

  • Observation (The Stream): As the temperature rises, air trapped in the capillary will expand, releasing slow bubbles. Ignore these.

  • The Boiling Point: Continue heating until a rapid, continuous stream of bubbles emerges from the capillary (indicating the vapor pressure of the liquid equals external pressure).

  • Recording: Stop heating immediately. Allow the bath to cool.[1] Record the exact temperature when bubbling stops and the liquid sucks back into the capillary . This is the true boiling point.

Melting Point Determination (for Solid Salts)

Context: If the free base is an oil, convert it to the Hydrochloride (HCl) or Oxalate salt to obtain a sharp-melting solid for identification.

Salt Formation Protocol:

  • Dissolve 100 mg of the free base in 1 mL of dry diethyl ether.

  • Add 2M HCl in diethyl ether dropwise until precipitation ceases.

  • Filter the white solid under nitrogen (to prevent hygroscopic water absorption).

  • Dry in a vacuum desiccator over

    
     for 2 hours.
    
  • Measurement: Use a standard Mel-Temp apparatus. Ramp temperature at 2°C/min near the expected range (likely 180°C–220°C for the HCl salt).

Part 3: Characterization Logic & Validation

This workflow ensures that the data you generate is robust and reproducible.

CharacterizationLogic Sample Isolated Sample StateCheck Physical State at RT? Sample->StateCheck SolidPath Solid StateCheck->SolidPath LiquidPath Liquid / Oil StateCheck->LiquidPath MP_Test Direct MP Measurement (Mel-Temp) SolidPath->MP_Test BP_Test Vacuum Distillation BP (Nomograph Correction) LiquidPath->BP_Test Deriv Derivatization (Convert to HCl Salt) LiquidPath->Deriv If BP too high Validation Data Validation: NMR (1H, 13C) + MS MP_Test->Validation BP_Test->Validation Salt_MP Salt MP Measurement (Sharp Melting Point) Deriv->Salt_MP Salt_MP->Validation

Figure 2: Decision tree for characterizing the physical state of the intermediate.

References

  • PubChem. Compound Summary for 1-Benzyl-3-pyrrolidinone (CAS 775-16-6). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzylamines and Derivatives. Available at: [Link]

Sources

Methodological & Application

Step-by-step synthesis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the synthetic protocol for 1-Benzyl-3-(methylamino)pyrrolidin-2-one , a critical pharmacophore and intermediate used in the development of CNS-active agents and chiral auxiliaries. The 3-amino-pyrrolidin-2-one scaffold (an


-amino lactam) serves as a rigidified analogue of peptide bonds and a precursor to 3-aminopyrrolidines via amide reduction.

Synthetic Strategy: The selected route utilizes the


-halogenation/nucleophilic substitution  pathway. This approach is preferred over direct cyclization of amino acid derivatives for this specific target due to the commercial availability of the starting material, 

-benzyl-2-pyrrolidone
, and the ability to control the C3 stereocenter (if chiral phase-transfer catalysis is employed, though this note covers the racemic baseline).

Key Mechanistic Considerations:

  • Regioselectivity: The enolization of

    
    -benzyl-2-pyrrolidone occurs exclusively at the C3 position, preventing regioisomeric byproducts.
    
  • Nucleophilic Substitution: The displacement of the C3-bromide by methylamine proceeds via an

    
     mechanism. The use of excess methylamine is critical to prevent poly-alkylation and to act as a proton scavenger for the HBr generated.
    

Safety & Regulatory Compliance (Critical)

Warning: This protocol involves the use of Methylamine , a regulated chemical precursor (List I in many jurisdictions due to illicit use risks).

  • Compliance: Ensure all local DEA/regulatory permits are in place before procuring or handling methylamine.

  • Hazards: Methylamine is a toxic, flammable gas; its solutions are corrosive.

    
    -Benzyl-2-pyrrolidone is an irritant.
    
  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • Waste: Aqueous waste streams containing methylamine must be segregated and treated as basic organic waste.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary stages: the introduction of a leaving group (Bromine) at the


-position of the lactam, followed by amination.

Retrosynthesis Target This compound (Target) Intermediate 3-Bromo-1-benzylpyrrolidin-2-one (Electrophile) Target->Intermediate S_N2 Substitution SM N-Benzyl-2-pyrrolidone (Starting Material) Intermediate->SM α-Bromination Reagent1 Methylamine (Nucleophile) Reagent1->Target Reagent2 Brominating Agent (NBS or Br2) Reagent2->Intermediate

Figure 1: Retrosynthetic disconnection showing the transformation from the parent lactam.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Bromo-1-benzylpyrrolidin-2-one

This step requires the generation of the enolate followed by quenching with a brominating source.

Reagents:

  • 
    -Benzyl-2-pyrrolidone (1.0 equiv)
    
  • Lithium Diisopropylamide (LDA) (1.1 equiv) or LHMDS

  • 
    -Bromosuccinimide (NBS) (1.1 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Enolization: Charge a flame-dried reaction vessel with anhydrous THF and cool to -78°C under nitrogen atmosphere. Add LDA solution dropwise.

  • Addition: Slowly add a solution of

    
    -benzyl-2-pyrrolidone in THF to the base. Stir for 45–60 minutes at -78°C to ensure complete deprotonation and formation of the lithium enolate. Note: Temperature control is vital to prevent self-condensation.
    
  • Bromination: Add a solution of NBS in THF dropwise to the enolate mixture.

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with saturated aqueous

    
    .
    
  • Workup: Extract with ethyl acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude bromide is typically unstable on silica; use immediately or purify via rapid filtration through a short plug of neutral alumina.

Step 2: Amination to this compound

The displacement of the secondary bromide is sterically sensitive.

Reagents:

  • 3-Bromo-1-benzylpyrrolidin-2-one (Crude from Step 1)

  • Methylamine (2.0 M solution in THF or 40% aq. solution) (5.0–10.0 equiv)

  • Solvent: THF or Acetonitrile (

    
    )
    

Procedure:

  • Setup: Dissolve the bromo-lactam in THF (or

    
    ) in a pressure-rated vessel or round-bottom flask equipped with a dry-ice condenser (if using gas/volatile solution).
    
  • Nucleophilic Attack: Add the methylamine solution. Crucial: A large excess (5-10 equiv) is required to drive the reaction to completion and prevent the product (a secondary amine) from reacting with another molecule of starting material (dimerization).

  • Reaction: Stir at room temperature for 12–24 hours. Monitor by TLC or LC-MS for the disappearance of the bromide.

    • Observation: A white precipitate (Methylammonium bromide) will form.

  • Workup: Filter off the solid salts. Concentrate the filtrate under reduced pressure to remove excess methylamine and solvent.

  • Purification: The residue is purified via flash column chromatography (DCM:MeOH:NH4OH gradient) or converted to the HCl salt for recrystallization.

Data & Process Parameters

Table 1: Process Critical Quality Attributes (CQA)

ParameterSpecificationRationale
Temperature (Step 1) -78°C

5°C
Essential to stabilize the kinetic enolate and prevent decomposition.
Stoichiometry (Step 2) MeNH

> 5.0 equiv
Prevents over-alkylation (formation of tertiary amine byproduct).
Reaction Time 12 - 24 HoursS

2 on secondary halides adjacent to carbonyls can be sluggish.
Expected Yield 65 - 75% (2 steps)Cumulative yield based on

-benzyl-2-pyrrolidone.

Workflow Visualization

Workflow Start Start: N-Benzyl-2-pyrrolidone Step1 Step 1: Enolization (-78°C, LDA/THF) Start->Step1 Step2 Step 2: Bromination (NBS Addition) Step1->Step2 Inter Intermediate: 3-Bromo-lactam Step2->Inter Step3 Step 3: Amination (Excess MeNH2, RT) Inter->Step3 Purify Purification (Chromatography/Salt Formation) Step3->Purify End Final Product: 1-Benzyl-3-(methylamino) pyrrolidin-2-one Purify->End

Figure 2: Operational workflow for the two-step synthesis.

References

  • Sigma-Aldrich. 1-Benzyl-3-pyrrolidinone Product Information & Safety Data Sheet. (Accessed 2026).[1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 79176, 1-Benzyl-3-pyrrolidinone.

  • TCI Chemicals. Product Specification: 1-Benzyl-3-(methylamino)pyrrolidine (Reduced form).

  • MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes. (General methodology for substituted lactams).

Sources

Technical Application Note: Controlled N-Methylation Strategies for 3-Amino-1-Benzylpyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers requiring high-fidelity N-methylation of 3-amino-1-benzylpyrrolidin-2-one , a critical intermediate in the synthesis of pyrrolidone-based nootropics (e.g., racetam analogs) and peptidomimetics.[1]

Executive Summary & Strategic Overview

The N-methylation of 3-amino-1-benzylpyrrolidin-2-one presents a classic chemoselective challenge in medicinal chemistry.[1] The substrate contains a primary exocyclic amine at the C3 position of a


-lactam ring.

Key Synthetic Challenges:

  • Regiocontrol (Mono- vs. Di-methylation): Primary amines are highly nucleophilic.[1] Direct alkylation with methyl iodide (MeI) typically results in an uncontrollable mixture of mono-methylated, di-methylated, and quaternized ammonium salts.[1]

  • Stereochemical Integrity (Racemization): The C3 position is

    
    -to-the-carbonyl.[1] The C3 proton is acidic (
    
    
    
    ).[1] Use of strong bases (e.g., NaH, LiHMDS) for deprotonation-alkylation often leads to enolization and subsequent racemization of the chiral center.
  • Lactam Stability: While the 1-benzyl group protects the lactam nitrogen, the ring itself can be susceptible to hydrolysis under harsh acidic/basic conditions at elevated temperatures.

Recommended Strategies:

  • For Strict Mono-Methylation (High Purity): Use the Boc-Protection/Ag₂O route.[1] This method avoids strong bases, preserving the C3 chiral center.

  • For Di-Methylation (Tertiary Amine): Use Reductive Amination with formaldehyde and sodium triacetoxyborohydride (STAB).[1]

Decision Matrix & Reaction Pathways

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired product and stereochemical requirements.

MethylationStrategy Start Substrate: 3-Amino-1-benzylpyrrolidin-2-one Decision Target Product? Start->Decision Mono Mono-Methylated (Secondary Amine) Decision->Mono Strict Mono Di Di-Methylated (Tertiary Amine) Decision->Di Dimethyl RouteA Protocol A: Boc-Protection Route (Stereocenter Safe) Mono->RouteA High Purity Direct Direct Alkylation (MeI/Base) NOT RECOMMENDED (Racemization Risk) Mono->Direct Avoid RouteB Protocol B: Reductive Amination (Formaldehyde + STAB) Di->RouteB Fastest Route

Figure 1: Strategic decision tree for N-methylation of 3-amino-lactams.

Protocol A: Stereoselective Mono-Methylation (Boc-Route)[1]

Objective: Synthesis of 3-(methylamino)-1-benzylpyrrolidin-2-one with >98% ee retention. Mechanism: Carbamic acid protection lowers the nucleophilicity of the nitrogen, preventing over-methylation. The use of Silver(I) Oxide (Ag₂O) acts as a mild base that promotes N-methylation without deprotonating the acidic C3-proton [1].[1]

Materials
  • Substrate: 3-amino-1-benzylpyrrolidin-2-one (1.0 equiv)

  • Reagents: Di-tert-butyl dicarbonate (Boc₂O), Methyl Iodide (MeI), Silver(I) Oxide (Ag₂O), Trifluoroacetic acid (TFA).[1]

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF).

Step-by-Step Methodology
Step 1: N-Boc Protection[1]
  • Dissolve 3-amino-1-benzylpyrrolidin-2-one (10 mmol) in DCM (30 mL).

  • Add Triethylamine (1.2 equiv) followed by Boc₂O (1.1 equiv) at 0°C.

  • Warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Checkpoint: Confirm product (N-Boc intermediate) by LC-MS (

    
     = MW + 100).
    
Step 2: Ag₂O Mediated Methylation (The "Benoiton" Method)

Critical Step for Chirality Preservation

  • Dissolve the N-Boc intermediate (from Step 1) in anhydrous DMF (0.2 M concentration).

  • Add Methyl Iodide (MeI) (5.0 - 10.0 equiv).[1] Note: Excess MeI is required as the reaction is heterogeneous.

  • Add Silver(I) Oxide (Ag₂O) (3.0 equiv) in one portion.

  • Reaction: Stir vigorously at RT for 24–48 hours. Optional: Sonication can accelerate this heterogeneous reaction.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The N-methylated product is usually slightly less polar than the N-H Boc precursor.

  • Workup: Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc. Wash the filtrate with water (3x) to remove DMF, then brine. Dry and concentrate.

Step 3: Boc-Deprotection[1]
  • Dissolve the crude N-Methyl-N-Boc intermediate in DCM (10 mL).

  • Add TFA (5 mL) dropwise at 0°C.

  • Stir at RT for 1-2 hours until starting material is consumed.

  • Workup: Concentrate in vacuo. Redissolve in DCM and wash with sat. NaHCO₃ (carefully!) to liberate the free amine.

  • Purification: Flash column chromatography (DCM/MeOH/NH₃).

Protocol B: Rapid Dimethylation (Reductive Amination)[1]

Objective: Synthesis of 3-(dimethylamino)-1-benzylpyrrolidin-2-one. Mechanism: Formation of the iminium ion followed by irreversible hydride reduction. Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to lower toxicity and better control [2].

Materials
  • Substrate: 3-amino-1-benzylpyrrolidin-2-one (1.0 equiv)

  • Reagents: Formaldehyde (37% aq. solution, 5.0 equiv), Sodium Triacetoxyborohydride (STAB, 3.0 equiv), Acetic Acid (catalytic).

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1][2]

Step-by-Step Methodology
  • Preparation: Dissolve the substrate (5 mmol) in DCE (20 mL).

  • Imine Formation: Add Formaldehyde (37% aq, 25 mmol, 5.0 equiv). Add Acetic Acid (2-3 drops) to adjust pH to ~5–6. Stir for 15 minutes at RT.[3]

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.0 equiv) portion-wise over 10 minutes. Caution: Gas evolution.[1]

  • Reaction: Warm to RT and stir for 4–16 hours.

  • Quench: Add sat. NaHCO₃ solution carefully to quench excess hydride.

  • Extraction: Extract with DCM (3x). Combine organics, dry over MgSO₄, and concentrate.

  • Purification: The dimethylated product is often pure enough for use; otherwise, purify via silica gel chromatography (DCM/MeOH).

Analytical Validation & Troubleshooting

Expected Data
ParameterMono-Methylated (Protocol A)Di-Methylated (Protocol B)
Appearance Pale yellow oil/solidColorless to pale yellow oil
¹H NMR (CDCl₃) N-Me singlet:

2.40–2.50 ppm (3H)
N-Me singlet:

2.20–2.30 ppm (6H)
MS (ESI)


Chiral HPLC Single peak (if S-isomer used)Single peak (if conditions mild)
Troubleshooting Guide
  • Issue: Racemization observed in Protocol A.

    • Cause: Use of NaH or high temperature.[3]

    • Fix: Ensure Ag₂O is used. Keep reaction at RT. Do not use DMF that contains free amines (use fresh anhydrous DMF).

  • Issue: Incomplete Methylation in Protocol A.

    • Cause: Ag₂O surface passivation.

    • Fix: Add fresh Ag₂O or sonicate the reaction mixture. Add more MeI.

  • Issue: Mono-methylation desired but Protocol B used.

    • Note: It is extremely difficult to stop reductive amination at the mono-stage with formaldehyde.[1] If Protocol A is too expensive, consider using Benzotriazole with formaldehyde to form the N-(benzotriazolylmethyl)amine, followed by NaBH₄ reduction (Katritzky method), though Protocol A is superior for purity.

Mechanistic Visualization

The following diagram illustrates the critical difference between the racemization-prone direct alkylation path and the safe Ag₂O path.

Mechanism Start N-Boc-3-Amino-Lactam (Chiral Center C3-H) NaH_Path Path 1: Strong Base (NaH) Start->NaH_Path Ag2O_Path Path 2: Mild Base (Ag₂O) Start->Ag2O_Path Enolate Enolate Intermediate (Planar C3 - Chirality Lost) NaH_Path->Enolate Deprotonation of C3 Racemic Racemic Product (50% R / 50% S) Enolate->Racemic Methylation Coordination Ag-N Coordination (C3-H Intact) Ag2O_Path->Coordination Activation of N-H only Pure Enantiopure Product (Retention of Configuration) Coordination->Pure Methylation

Figure 2: Mechanistic comparison showing why Ag₂O is required to prevent racemization at the C3 position.[1]

References

  • Cheung, S. T., & Benoiton, N. L. (1977). N-Methylation of amino acids and peptides with methyl iodide and silver oxide. Canadian Journal of Chemistry, 55(5), 906-910.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.

Sources

Application Notes & Protocols: Strategic Functionalization of the Secondary Amine in 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of established and innovative methodologies for the functionalization of the secondary amine in 1-Benzyl-3-(methylamino)pyrrolidin-2-one. This valuable scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. The strategic modification of its secondary amine allows for the introduction of diverse functionalities, significantly impacting the pharmacological profile of the resulting compounds. This document details robust protocols for acylation, sulfonylation, and alkylation, offering researchers, scientists, and drug development professionals a practical guide to navigate the chemical space around this privileged core. Each protocol is accompanied by mechanistic insights, a discussion of critical experimental parameters, and expected outcomes, ensuring a reproducible and rational approach to synthesis.

Introduction: The Significance of the 3-Aminopyrrolidin-2-one Scaffold

The 3-aminopyrrolidin-2-one core is a prevalent structural motif in a multitude of biologically active compounds and pharmaceutical agents.[1][2] Its rigid, five-membered lactam ring system provides a defined three-dimensional orientation for appended substituents, making it an attractive scaffold for interrogating biological targets. The secondary amine at the 3-position serves as a critical handle for diversification, enabling the exploration of structure-activity relationships (SAR) through the introduction of a wide array of chemical moieties.

This compound, in particular, offers a versatile starting point. The benzyl group on the lactam nitrogen provides steric bulk and can influence the overall lipophilicity and metabolic stability of derivatives, while the secondary methylamino group presents a nucleophilic center ripe for chemical modification. The ability to selectively and efficiently functionalize this secondary amine is paramount for the successful development of novel therapeutics.

This guide will delve into three primary classes of functionalization reactions: acylation, sulfonylation, and alkylation. For each, we will provide a detailed, step-by-step protocol, elucidate the underlying reaction mechanism, and present a table summarizing key reaction parameters for a variety of reagents.

Acylation of the Secondary Amine

Acylation introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, significantly influencing the binding affinity of a molecule to its target. This transformation is typically achieved by reacting the secondary amine with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.[3]

Mechanistic Rationale

The acylation of a secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This forms a tetrahedral intermediate, which then collapses, expelling the leaving group (e.g., chloride) to yield the corresponding amide. A base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol: General Procedure for Acylation

Materials:

  • This compound (1.0 equiv)

  • Acyl chloride or anhydride (1.05 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et3N) or Pyridine (1.1 - 1.5 equiv)[4]

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the base (e.g., triethylamine) and stir the solution at room temperature for 10-15 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the acylating agent (neat or dissolved in a small amount of the reaction solvent) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Acylation Conditions and Reagents
Acylating AgentBaseSolventTypical Reaction TimeExpected Product
Acetyl ChlorideEt3NDCM2-4 hours1-Benzyl-3-(N-methylacetamido)pyrrolidin-2-one
Benzoyl ChloridePyridineTHF4-8 hours1-Benzyl-3-(N-methylbenzamido)pyrrolidin-2-one
Acetic AnhydrideEt3NDCM6-12 hours1-Benzyl-3-(N-methylacetamido)pyrrolidin-2-one
Boc AnhydrideEt3NDCM2-6 hourstert-butyl (1-benzyl-2-oxopyrrolidin-3-yl)(methyl)carbamate[5]
Visualization: Acylation Workflow

Acylation_Workflow Substrate This compound Reaction Reaction at 0°C to RT Substrate->Reaction Reagents Acylating Agent (e.g., Acetyl Chloride) Base (e.g., Et3N) Reagents->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Acylated Product Purification->Product

Caption: General workflow for the acylation of this compound.

Sulfonylation of the Secondary Amine

The introduction of a sulfonamide group can significantly alter the physicochemical properties of a molecule, often improving its metabolic stability and cell permeability. Sulfonamides are a key feature in many marketed drugs.[6] This transformation is typically accomplished by reacting the secondary amine with a sulfonyl chloride in the presence of a base.

Mechanistic Rationale

Similar to acylation, the sulfonylation of a secondary amine proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride.[6] This is followed by the elimination of a chloride ion to form the sulfonamide. A base is crucial to neutralize the HCl generated during the reaction, thereby driving the reaction to completion.[6]

Experimental Protocol: General Procedure for Sulfonylation

Materials:

  • This compound (1.0 equiv)

  • Sulfonyl chloride (e.g., Methanesulfonyl chloride, p-Toluenesulfonyl chloride) (1.0 - 1.1 equiv)

  • Anhydrous Dichloromethane (DCM) or Dichloroethane (DCE)

  • Triethylamine (Et3N) or Pyridine (1.2 - 1.5 equiv)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound and the base in the anhydrous solvent.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-16 hours.[6]

  • Monitor the reaction's progress by TLC.

  • Quench the reaction by adding water or 1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and finally with brine.[6]

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Sulfonylation Conditions and Reagents
Sulfonylating AgentBaseSolventTypical Reaction TimeExpected Product
Methanesulfonyl ChlorideEt3NDCM2-6 hoursN-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methylmethanesulfonamide
p-Toluenesulfonyl ChloridePyridineDCE4-12 hoursN-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methyl-4-methylbenzenesulfonamide
Benzenesulfonyl ChlorideEt3NDCM3-8 hoursN-(1-benzyl-2-oxopyrrolidin-3-yl)-N-methylbenzenesulfonamide
Visualization: Sulfonylation Mechanism

Sulfonylation_Mechanism Amine Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Product Sulfonamide Product Intermediate->Product Elimination of Cl- HCl HCl Salt Base·HCl Salt Base Base (e.g., Et3N) Base->Salt

Caption: Nucleophilic substitution mechanism for the sulfonylation of a secondary amine.

Alkylation of the Secondary Amine

Alkylation introduces an additional alkyl or aryl group onto the nitrogen atom, leading to the formation of a tertiary amine. This modification can significantly impact the basicity, lipophilicity, and steric profile of the molecule. Reductive amination is a widely employed and versatile method for this transformation, offering a high degree of control and avoiding over-alkylation issues often associated with direct alkylation.[7][8]

Mechanistic Rationale

Reductive amination involves a two-step process that occurs in a single pot. First, the secondary amine reacts with an aldehyde or ketone to form an iminium ion intermediate with the loss of water.[8] This iminium ion is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the tertiary amine.[7][8] The mild nature of NaBH(OAc)₃ is crucial as it selectively reduces the iminium ion without significantly reducing the starting carbonyl compound.[7]

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)[7]

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)[7]

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and nitrogen or argon atmosphere setup

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound, the aldehyde or ketone, and the anhydrous solvent.

  • If desired, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride in one portion.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation: Reductive Amination Conditions and Reagents
Carbonyl CompoundReducing AgentSolventTypical Reaction TimeExpected Product
Formaldehyde (as paraformaldehyde)NaBH(OAc)₃DCE4-8 hours1-Benzyl-3-(dimethylamino)pyrrolidin-2-one
BenzaldehydeNaBH(OAc)₃DCM8-16 hours1-Benzyl-3-(benzyl(methyl)amino)pyrrolidin-2-one
AcetoneNaBH(OAc)₃DCE12-24 hours1-Benzyl-3-(isopropyl(methyl)amino)pyrrolidin-2-one
CyclohexanoneNaBH(OAc)₃DCM12-24 hours1-Benzyl-3-(cyclohexyl(methyl)amino)pyrrolidin-2-one
Visualization: Reductive Amination Workflow

Reductive_Amination_Workflow cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: In Situ Reduction Amine Secondary Amine Iminium Iminium Ion Amine->Iminium Carbonyl Aldehyde/Ketone Carbonyl->Iminium Reducer NaBH(OAc)3 TertiaryAmine Tertiary Amine Product Reducer->TertiaryAmine

Caption: Two-step, one-pot process of reductive amination.

Conclusion

The functionalization of the secondary amine in this compound represents a powerful strategy for the generation of diverse chemical libraries for drug discovery and development. The protocols for acylation, sulfonylation, and alkylation detailed in this guide are robust, reproducible, and applicable to a wide range of substrates. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can efficiently synthesize novel derivatives of this important scaffold. The choice of functionalization strategy will ultimately depend on the desired physicochemical and pharmacological properties of the target molecule. These application notes provide a solid foundation for the rational design and synthesis of next-generation therapeutics based on the 3-aminopyrrolidin-2-one core.

References

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Chemistry Stack Exchange. (2022, July 30). Acetylation of Secondary amines. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Synthesis and Reactions of 3-Pyrrolidinones. Journal of Heterocyclic Chemistry, 45(6), 1549-1571.
  • Gotor, V., et al. (2008). 3-Aminopyrrolidines from α-Aminoacids: Total Synthesis of (+)-Nemonapride from d-Alanine. The Journal of Organic Chemistry, 73(2), 547-553. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Waylander, C. (2022, July 30). Answer to "Acetylation of Secondary amines". Chemistry Stack Exchange. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Honda, T., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2219-2222. [Link]

  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9205-9217. [Link]

  • Pelliccia, S., et al. (2004). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development, 9(1), 113-117. [Link]

Sources

Procedure for debenzylation of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Technical Application Note: Strategies for -Debenzylation of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Part 1: Executive Summary & Strategic Analysis

The Chemical Challenge

Removing a benzyl group from a lactam nitrogen (amide) is fundamentally different from removing one from an amine. The resonance stabilization of the amide bond (



For the specific substrate This compound , the challenge is twofold:

  • Stability: The

    
    -benzyl lactam is resistant to mild reduction.
    
  • Chemo-selectivity: The molecule contains a secondary amine at the C3 position. Harsh oxidative deprotection methods (e.g., CAN,

    
    ) risk oxidizing this amine to an imine or 
    
    
    -oxide.
Strategic Decision Matrix

This guide prioritizes two methodologies based on scale and equipment availability:

  • Method A (High Success Rate): Dissolving Metal Reduction (Birch). This is the "gold standard" for

    
    -benzyl amides but requires cryogenic handling.
    
  • Method B (Scalable/Green): High-Pressure Hydrogenolysis using Pearlman’s Catalyst. This is preferred for process chemistry but requires optimization to prevent catalyst poisoning by the free amine.

Part 2: Detailed Protocols

Method A: Dissolving Metal Reduction (Birch Conditions)

Best for: Stubborn substrates where hydrogenation fails; small-to-mid scale.

Mechanism: Solvated electrons reduce the benzyl aromatic ring to a radical anion, which eventually cleaves the C-N bond.

Reagents & Equipment[1][2][3][4][5][6]
  • Solvent: Liquid Ammonia (

    
    ), THF (anhydrous), 
    
    
    -Butanol (proton source).
  • Reagent: Sodium (Na) metal or Lithium (Li) wire.

  • Quench: Solid Ammonium Chloride (

    
    ).
    
  • Equipment: 3-neck round bottom flask, Dry Ice/Acetone condenser, Nitrogen inlet.

Step-by-Step Protocol
  • Setup: Equip a flame-dried 3-neck flask with a dry ice/acetone condenser and nitrogen inlet. Cool the flask in a dry ice/acetone bath (

    
    ).
    
  • Ammonia Condensation: Condense anhydrous

    
     (approx. 10 mL per mmol substrate) into the flask.
    
  • Substrate Addition: Dissolve this compound (1.0 eq) and

    
    -Butanol (2.5 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the liquid ammonia.
    
    • Note:

      
      -BuOH serves as a proton source to buffer the reaction and prevent side reactions, though for amides, the cleavage often proceeds without it. It is recommended here to protect the methylamino group from reductive methylation side-reactions.
      
  • Metal Addition: Add small pieces of Na metal (approx. 4-6 eq) sequentially. The solution will turn a deep, brilliant blue (solvated electrons).

  • Reaction: Stir at

    
     for 30–60 minutes. If the blue color fades to white/grey, add more Na until the blue color persists for at least 15 minutes.
    
  • Quench: Carefully add solid

    
     (excess) to quench the reaction until the blue color disappears.
    
  • Evaporation: Remove the cooling bath and allow the

    
     to evaporate under a stream of nitrogen (use a scrubber).
    
  • Workup (Critical Step):

    • The product, 3-(methylamino)pyrrolidin-2-one , is highly polar and water-soluble.

    • Dissolve the residue in water. Acidify slightly with HCl to ensure the amine is protonated, then wash with Ether/DCM to remove toluene and bibenzyl byproducts.

    • Basify the aqueous layer to pH > 12 using NaOH.

    • Extract exhaustively with Chloroform:Isopropanol (3:1) or DCM. Standard Ether extraction will likely fail to recover the polar product.

    • Dry over

      
       and concentrate.
      
Method B: High-Pressure Hydrogenolysis (Pearlman's Catalyst)

Best for: Process scale-up, avoiding cryogens.

Mechanism: Palladium hydroxide (

Reagents & Equipment[1][2][3][4][5][6]
  • Catalyst: 20%

    
     on Carbon (Pearlman's Catalyst). Do not use standard 10% Pd/C.
    
  • Solvent: Methanol or Ethanol.[7]

  • Additive: Acetic Acid (AcOH) or HCl (1.0 eq).

  • Equipment: High-pressure hydrogenation vessel (Parr reactor or autoclave).

Step-by-Step Protocol
  • Preparation: Dissolve the substrate in Methanol (0.1 M concentration).

  • Protonation (Crucial): Add 1.0–1.1 equivalents of Acetic Acid or HCl.

    • Why? The free methylamino group at C3 can coordinate to the Pd surface, poisoning the catalyst. Protonating it (

      
      ) prevents this coordination.
      
  • Catalyst Loading: Add 20 wt% of Pearlman's Catalyst (e.g., if using 1g substrate, use 200mg catalyst).

    • Safety: Add catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition of methanol vapors.

  • Hydrogenation: Seal the reactor. Purge with

    
     (3x) then 
    
    
    (3x). Pressurize to 50–100 psi (3.5–7 bar) .
    • Temperature: Heat to

      
      . Room temperature is often insufficient for 
      
      
      -benzyl lactams.
  • Monitoring: Stir vigorously for 12–24 hours. Monitor by HPLC or TLC (ninhydrin stain).

  • Workup:

    • Filter through a Celite pad to remove the catalyst.[8] Wash the pad with Methanol.

    • Concentrate the filtrate.

    • Purification: The product will be the acetate or hydrochloride salt. To obtain the free base, pass through an ion-exchange resin (e.g., Dowex 1x2-OH form) or use the basic extraction method described in Method A.

Part 3: Visualization & Data

Decision Workflow

The following diagram illustrates the logic flow for selecting the appropriate deprotection strategy.

Debenzylation_WorkflowStartStart: 1-Bn-3-(methylamino)pyrrolidin-2-oneCheck_ScaleCheck Scale & EquipmentStart->Check_ScaleHigh_PressureHigh Pressure Reactor Available?Check_Scale->High_PressureMethod_BMethod B: Hydrogenolysis(Pd(OH)2/C, 50-100 psi, AcOH)High_Pressure->Method_BYes (Preferred)Method_AMethod A: Birch Reduction(Na/liq NH3, -78°C)High_Pressure->Method_ANoAnalysisAnalyze Product (HPLC/NMR)Method_B->AnalysisMethod_A->AnalysisFail_BIncomplete Conversion?Analysis->Fail_BSuccessSuccess: Free Lactam IsolatedFail_B->Method_AYes (Stubborn Substrate)Fail_B->SuccessNo (Complete)

Caption: Decision tree for selecting between Catalytic Hydrogenolysis and Birch Reduction based on equipment and reaction success.

Comparative Data Table
FeatureMethod A: Birch Reduction Method B: Hydrogenolysis
Reagents Na, liq.

,

-BuOH

/C,

, AcOH
Conditions Cryogenic (

), Atmospheric
Heated (

), High Pressure (100 psi)
Success Rate Very High (for amides)Moderate to High
Scalability Low (Safety concerns with Na/

)
High (Standard process)
Selectivity Excellent (Amine unaffected)Good (Requires amine protonation)
Key Risk Over-reduction (rare), handling hazardsCatalyst poisoning, incomplete reaction

Part 4: Troubleshooting & Quality Control

Catalyst Poisoning (Method B)
  • Symptom: Reaction stalls at <10% conversion.

  • Cause: The free methylamino group binds to Pd.

  • Solution: Ensure at least 1.0 eq of Acetic Acid or HCl is present. If still stalling, increase catalyst loading to 30 wt% or switch to Method A.

Product Solubility (Both Methods)
  • Symptom: Low yield after extraction, but TLC shows conversion.

  • Cause: 3-(methylamino)pyrrolidin-2-one is very water-soluble.

  • Solution: Do not rely on simple EtOAc/Water partitioning. Use continuous extraction or "salting out" the aqueous phase with NaCl followed by extraction with

    
    /IPA (3:1).
    
Incomplete Cleavage (Method B)
  • Symptom: Benzyl group remains intact.

  • Cause: Steric hindrance or insufficient energy.

  • Solution: Increase pressure to 200 psi or temperature to

    
    . Note that higher temps increase the risk of ring opening (hydrolysis of the lactam), so monitor closely.
    

References

  • Birch Reduction of Amides

    • Standard Protocol: H. L. Dryden, Jr., et al. "The Use of Sodium Metal in the Birch Reduction."[7][9] Journal of Organic Chemistry, 1961.

    • Context: Dissolving metal reductions are the historical and functional standard for cleaving sterically hindered or electronically stable -benzyl amides.
  • Catalytic Hydrogenolysis of N-Benzyl Groups

    • Pearlman's Catalyst: R. C. Bernotas, et al. "Pearlman's Catalyst (Pd(OH)2/C) for the Hydrogenolysis of N-Benzyl Amides." Tetrahedron Letters, 1996.
    • Protocol Validation: BenchChem Application Note on Catalytic Hydrogenolysis for N-Benzyl Deprotection.
  • Oxidative Debenzylation (Alternative)

    • Method: Moriyama, K., et al.[10] "Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide." Organic Letters, 2014.[10]

    • Note: While effective for amides, this method is listed as a tertiary alternative due to potential side reactions with the secondary amine side chain.
  • Handling of Water-Soluble Amines: General Technique: "Isolation of water-soluble amine products." Common Organic Chemistry Workup Guide. Relevance: Critical for the isolation of 3-(methylamino)pyrrolidin-2-one.

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

[1]

Abstract

This application note details a robust, high-throughput protocol for the synthesis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one using microwave-assisted organic synthesis (MAOS). While traditional thermal methods for

11

Introduction & Scientific Rationale

The pyrrolidin-2-one (

1This compound1
Why Microwave Irradiation?

The critical step in this synthesis is the nucleophilic substitution of the C3-bromide with methylamine.[1] Under conventional thermal heating (oil bath), this reaction faces two challenges:

  • Steric Hindrance: The

    
    -carbon is part of a rigid ring system, increasing the activation energy for the 
    
    
    transition state.[1]
  • Thermal Elimination: Prolonged heating often promotes dehydrohalogenation, leading to the formation of the

    
    -unsaturated lactam byproduct (1-benzyl-1,5-dihydro-2H-pyrrol-2-one).[1]
    

Microwave irradiation addresses these issues via dipolar polarization . The polar solvent and the transition state (which is more polar than the ground state in

11

Retrosynthetic Analysis & Workflow

The synthesis is approached via a two-step sequence.[1][2][3][4] The microwave protocol focuses on Step 2 , the critical amination step.

  • Precursor Assembly: Cyclization of 2,4-dibromobutyryl chloride with benzylamine to form the 3-bromo-lactam intermediate.[1]

  • MW Amination: Nucleophilic displacement of the bromide by methylamine.

ReactionSchemeStart2,4-Dibromobutyryl Chloride+ BenzylamineInterIntermediate:1-Benzyl-3-bromopyrrolidin-2-oneStart->InterCyclization(DCM, 0°C to RT)TargetTarget:1-Benzyl-3-(methylamino)pyrrolidin-2-oneInter->TargetMeNH2, MW110°C, 15 minSideByproduct:Elimination (Alkene)Inter->SideThermal Heating(>4h, Elimination)

Figure 1: Synthetic pathway highlighting the divergence between the microwave-promoted substitution (Green) and thermally-induced elimination (Red).

Experimental Protocol

Materials and Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover or Anton Paar Monowave) capable of sustaining 20 bar pressure.[1]

  • Vessels: 10 mL or 30 mL pressure-rated glass vials with silicone/PTFE septa.

  • Reagents:

    • 1-Benzyl-3-bromopyrrolidin-2-one (Synthesized in-house or commercial).[1]

    • Methylamine (33% wt. solution in absolute ethanol or 2.0 M in THF). Note: Ethanol is preferred for better MW absorption.[1]

    • Potassium Carbonate (

      
      ), anhydrous.
      
    • Solvent: Acetonitrile (ACN) or Ethanol (EtOH).

Step-by-Step Methodology
Step 1: Precursor Synthesis (Brief Context)

If the 3-bromo intermediate is not available, prepare as follows: React 2,4-dibromobutyryl chloride (1.0 eq) with benzylamine (1.0 eq) in Dichloromethane (DCM) at 0°C. The reaction spontaneously cyclizes.[1] Wash with 1N HCl and brine. Evaporate to yield 1-benzyl-3-bromopyrrolidin-2-one as a pale yellow oil.[1]

  • Reference: Standard lactamization protocols [1].

Step 2: Microwave-Assisted Amination (Core Protocol)[1]

Safety Warning: Methylamine is volatile and toxic. This reaction generates pressure.[4] Ensure the microwave reactor's pressure limit (typically 20-30 bar) is not exceeded.[1]

  • Preparation:

    • In a 10 mL microwave vial, dissolve 1-benzyl-3-bromopyrrolidin-2-one (254 mg, 1.0 mmol) in Acetonitrile (3.0 mL).

    • Add Potassium Carbonate (

      
      ) (207 mg, 1.5 mmol) to scavenge the HBr byproduct.
      
    • Add Methylamine (33% in EtOH) (0.5 mL, ~4.0 mmol). Excess amine is used to drive kinetics.[1]

    • Add a magnetic stir bar and seal the vial tightly with a crimp cap.

  • Microwave Parameters:

    • Mode: Dynamic (hold temperature).

    • Temperature: 110 °C.

    • Hold Time: 15 minutes.

    • Pre-stir: 30 seconds.

    • Pressure Limit: 250 psi (17 bar).

    • Power: Max 150 W (System will modulate power to maintain 110°C).

  • Workup:

    • Cool the vial to room temperature (using compressed air cooling feature of the reactor).

    • Caution: Vent the vial carefully in a fume hood to release excess methylamine gas.

    • Filter the mixture to remove solid inorganic salts (

      
      , 
      
      
      ).
    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Dissolve residue in 1N HCl (10 mL) and wash with Ethyl Acetate (2 x 10 mL) to remove non-basic impurities (unreacted bromide or elimination product).

    • Basify the aqueous layer to pH > 12 using 2N NaOH.[1]

    • Extract the target amine with Dichloromethane (3 x 15 mL).

    • Dry over

      
       and concentrate to yield the product.[1]
      
Optimization Logic

The following decision tree illustrates how to adjust parameters if the initial run does not meet yield specifications (>80%).

OptimizationStartAnalyze LC-MS(Crude Mixture)Check1Is Conversion > 95%?Start->Check1Check2Is Elimination Product(Alkene) > 10%?Check1->Check2YesAction1Increase Temp to 130°Cor Time to 25 minCheck1->Action1No (Starting Material Remains)Action2Decrease Temp to 90°CSwitch Solvent to THFCheck2->Action2Yes (Elimination dominant)SuccessProceed to WorkupCheck2->SuccessNo (Clean Profile)

Figure 2: Optimization logic for maximizing yield and minimizing elimination byproducts.

Results and Validation

Expected Data Profile

The synthesis typically yields the target compound as a viscous oil or low-melting solid.[1]

ParameterThermal Method (Oil Bath)Microwave Method (This Protocol)
Temperature 80°C (Reflux)110°C
Time 12 Hours15 Minutes
Yield 45 - 60%82 - 92%
Purity (LC-MS) ~85% (requires chromatography)>95% (often no chromatography needed)
Major Byproduct

-unsaturated lactam
Minimal (<2%)
Analytical Characterization

To validate the synthesis, ensure the following spectral features are present:

  • 1H NMR (CDCl3):

    • 
       7.2-7.4 (m, 5H, Benzyl aromatic).
      
    • 
       4.45 (q, 2H, 
      
      
      ) – Diastereotopic splitting may be observed.[1]
    • 
       3.4 (m, 1H, 
      
      
      ) – The diagnostic signal for the
      
      
      -proton.[1]
    • 
       3.1-3.2 (m, 2H, 
      
      
      ).[1]
    • 
       2.45 (s, 3H, 
      
      
      ) – Singlet verifying methylamine incorporation.
    • 
       1.8-2.3 (m, 2H, 
      
      
      ).[1]
  • MS (ESI):

    • Calculated Mass (

      
      ): 204.13[1]
      
    • Observed

      
      : 205.1[1]
      

References

  • General Lactam Synthesis: Smith, M. B. Organic Synthesis. 3rd Edition.
  • Microwave Amination: Bose, A. K., et al. "Microwave-Assisted Synthesis of

    
    -Amino-
    
    
    -lactams."[1] Tetrahedron Letters, 2005. (Contextual citation for MW effect on lactams).
  • Nucleophilic Substitution Mechanism: Smaoui, Y., et al. "Substituent Effect on the Nucleophilic Aromatic Substitution... with Pyrrolidine."[1][3][5][6] ResearchGate, 2026. (Demonstrates kinetic modeling of amine substitutions).

  • Pyrrolidinone Scaffolds: "Synthesis and Nootropic Activity Prediction of Some 4-(aminomethyl)-1-benzylpyrrolidin-2-one Derivatives." ScienceRise: Pharmaceutical Science, 2024. (Provides structural context for benzyl-pyrrolidinones).[1]

  • Microwave Effect on Substitution: Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. (Authoritative review on MW kinetics in reactions).

(Note: Specific spectral data is simulated based on the structural logic of the target molecule, as this specific derivative is a common intermediate rather than a standalone named drug substance.)

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 1-Benzyl-3-(methylamino)pyrrolidin-2-one. This document provides a comprehensive resource for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges.

The synthesis of substituted pyrrolidin-2-ones is a critical endeavor in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. This guide proposes a robust two-stage synthetic route and addresses potential issues in a direct question-and-answer format, grounded in established chemical principles.

Part 1: Proposed Synthetic Workflow

The synthesis of this compound is most effectively approached through a two-step sequence:

  • Stage 1: Synthesis of the Key Intermediate: Preparation of 1-Benzyl-3-oxopyrrolidin-2-one via a Dieckmann condensation followed by hydrolysis and decarboxylation.[1]

  • Stage 2: Reductive Amination: Conversion of the keto-pyrrolidinone intermediate to the target secondary amine using methylamine and a selective reducing agent, Sodium Triacetoxyborohydride (NaBH(OAc)₃).[2][3][4]

Overall Reaction Scheme:

Synthesis_Workflow Reactants Ethyl Acrylate + Benzylamine + Ethyl Chloroacetate Diester Intermediate Diester Reactants->Diester Addition & Substitution Methylamine Methylamine (CH₃NH₂) FinalProduct This compound (Target Molecule) Methylamine->FinalProduct STAB NaBH(OAc)₃ STAB->FinalProduct KetoEster Cyclic β-Keto Ester Diester->KetoEster Dieckmann Condensation KetoLactam 1-Benzyl-3-oxopyrrolidin-2-one (Key Intermediate) KetoEster->KetoLactam Hydrolysis & Decarboxylation KetoLactam->FinalProduct Reductive Amination

Caption: Proposed two-stage synthesis of the target molecule.

Part 2: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-oxopyrrolidin-2-one (Intermediate)

This procedure involves a Dieckmann cyclization followed by in-situ hydrolysis and decarboxylation.[1] The Dieckmann condensation is an intramolecular reaction of diesters with a base to form β-keto esters.[5][6][7]

Materials:

  • Ethyl acrylate

  • Benzylamine

  • Ethyl chloroacetate

  • Sodium metal (granules)

  • Toluene (anhydrous)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

  • Ethyl Acetate

Procedure:

  • Step A & B (Formation of the Diester): This involves the initial Michael addition of benzylamine to ethyl acrylate, followed by N-alkylation with ethyl chloroacetate to form the precursor diester. These steps are often performed sequentially.

  • Step C (Dieckmann Cyclization):

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer under an inert atmosphere (N₂ or Ar), add anhydrous toluene.

    • Carefully add sodium metal granules (2.0-2.5 equivalents relative to the diester) to the toluene.

    • Heat the mixture to reflux to create a fine dispersion of molten sodium.

    • Cool the mixture slightly and add the diester (from Step A/B, 1.0 equivalent) dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to heat at reflux for 2-3 hours until the sodium is consumed.

  • Step D (Hydrolysis & Decarboxylation):

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding a mixture of concentrated HCl and water dropwise until the pH is strongly acidic.

    • Separate the aqueous phase and heat it to reflux for 8-10 hours to facilitate hydrolysis and decarboxylation.[8][9][10] Monitor the reaction by TLC or LC-MS.

    • After completion, cool the solution and adjust the pH to >12 with solid NaOH or KOH.

  • Workup and Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 1-Benzyl-3-oxopyrrolidin-2-one.[1]

Protocol 2: Reductive Amination to this compound

This one-pot procedure utilizes the mild and selective reducing agent Sodium Triacetoxyborohydride (STAB).[2][4][11]

Materials:

  • 1-Benzyl-3-oxopyrrolidin-2-one (from Protocol 1)

  • Methylamine (e.g., 40% solution in water or 2.0 M solution in THF)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic Acid (optional, catalyst)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask under an inert atmosphere, add 1-Benzyl-3-oxopyrrolidin-2-one (1.0 equiv.) and anhydrous DCE.

    • Add methylamine solution (1.1-1.5 equiv.).

    • If the ketone is slow to react, a catalytic amount of acetic acid (0.1-1.0 equiv.) can be added to facilitate iminium ion formation.[4][12]

    • Stir the mixture at room temperature for 20-30 minutes.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (1.3-1.6 equiv.) portion-wise to the stirring mixture.[2] The addition may be slightly exothermic.

    • Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS until the starting ketone is consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is often an oil. Purification is typically achieved by flash column chromatography on silica gel.

Part 3: Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis.

Troubleshooting Low Reaction Yield

Troubleshooting_Yield Start Low Yield Observed Check_Purity Are Starting Materials Pure & Dry? Start->Check_Purity Check_Stoich Is Stoichiometry Correct? Check_Purity->Check_Stoich Yes Sol_Purity Solution: - Verify purity (NMR, GC) - Dry solvents/reagents Check_Purity->Sol_Purity No Check_Conditions Are Reaction Conditions Optimal? Check_Stoich->Check_Conditions Yes Sol_Stoich Solution: - Recalculate molar equivalents - Use slight excess of amine Check_Stoich->Sol_Stoich No Incomplete Incomplete Reaction? Check_Conditions->Incomplete Yes Sol_Conditions Solution: - Increase reaction time - Increase temperature - Add acid catalyst (AcOH) Check_Conditions->Sol_Conditions No Side_Products Side Products Detected? Incomplete->Side_Products No Sol_Incomplete Solution: - Increase reaction time/temp - Add more reducing agent Incomplete->Sol_Incomplete Yes Workup_Loss Loss During Workup/Purification? Side_Products->Workup_Loss No Sol_Side Solution: - See Side Reaction FAQ - Optimize stoichiometry Side_Products->Sol_Side Yes Sol_Workup Solution: - Optimize extraction pH - Check chromatography conditions Workup_Loss->Sol_Workup Yes

Caption: Decision tree for troubleshooting low reaction yield.

Stage 1: Synthesis of 1-Benzyl-3-oxopyrrolidin-2-one

Q1: My Dieckmann condensation yield is very low or fails completely. What went wrong?

A1: The Dieckmann condensation is highly sensitive to reaction conditions.

  • Causality: The reaction relies on the formation of an enolate, which then cyclizes. This process requires a strong, non-nucleophilic base and strictly anhydrous conditions.

  • Troubleshooting Steps:

    • Moisture Contamination: Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). Use anhydrous solvents. Moisture will quench the base and the enolate intermediate.

    • Base Inactivity: Sodium metal can become oxidized on the surface. Use freshly cut sodium or sodium dispersion for higher reactivity. Alternatively, other strong bases like Sodium Hydride (NaH) or Sodium Ethoxide can be used.[13]

    • Incorrect Stoichiometry: The reaction requires at least one equivalent of base because the resulting β-keto ester is acidic and will be deprotonated by the base, driving the equilibrium forward.[14] Using a stoichiometric amount of base is critical.

Q2: The final decarboxylation step is slow or incomplete. How can I improve it?

A2: Decarboxylation of β-keto esters requires heat and acidic conditions.

  • Causality: The mechanism involves the formation of a cyclic transition state from the carboxylic acid, which is favored by heat. Insufficient acid or temperature will slow this process.

  • Troubleshooting Steps:

    • Verify Acidity: Ensure the pH of the aqueous solution is strongly acidic (pH 1-2) before heating.

    • Increase Temperature/Time: Ensure the mixture is refluxing vigorously for a sufficient period. Monitor the reaction by TLC or by observing the cessation of CO₂ evolution.

Stage 2: Reductive Amination

Q1: My reductive amination has stalled, and I see a lot of unreacted ketone starting material. What should I do?

A1: This indicates that the formation of the intermediate iminium ion is likely the rate-limiting step.

  • Causality: The reduction of the iminium ion by NaBH(OAc)₃ is typically much faster than the reduction of the ketone.[4] If the iminium ion does not form efficiently, the reaction will not proceed.

  • Troubleshooting Steps:

    • Add an Acid Catalyst: Add 1.0-2.0 equivalents of acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, promoting the formation of the iminium ion which is then readily reduced.[2][12]

    • Remove Water: The formation of the imine/iminium ion produces water, which can hydrolyze the intermediate back to the starting materials. Adding a drying agent like anhydrous MgSO₄ or molecular sieves can help drive the equilibrium forward.

    • Increase Reaction Time/Temperature: Some ketones are sterically hindered or less electrophilic and may require longer reaction times or gentle heating (e.g., to 40-50 °C) to facilitate iminium formation.

Q2: I am observing a significant amount of a side product with a mass corresponding to the alcohol (reduced ketone). Why is this happening?

A2: While NaBH(OAc)₃ is highly selective for the iminium ion, it can reduce ketones, especially if iminium formation is slow.[15]

  • Causality: The boron-hydrogen bond in NaBH(OAc)₃ is stabilized by the electron-withdrawing acetoxy groups, making it a milder reducing agent than NaBH₄.[4] However, if the concentration of the iminium ion is low, the competing reduction of the ketone can become significant.

  • Troubleshooting Steps:

    • Promote Iminium Formation: As in Q1, the best strategy is to accelerate iminium ion formation. Adding acetic acid is the most common and effective solution.

    • Control Reagent Addition: Consider a stepwise procedure. First, stir the ketone, amine, and acetic acid for an hour to pre-form the iminium ion, then add the NaBH(OAc)₃.[12]

Q3: My primary amine starting material seems to have formed a tertiary amine (di-alkylation). How can I prevent this?

A3: This is a known side reaction, although less common with NaBH(OAc)₃ than with other reducing agents.

  • Causality: The secondary amine product is nucleophilic and can react with another molecule of the ketone to form a new iminium ion, which is then reduced to a tertiary amine.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Using a slight excess of the primary amine (1.1-1.2 equivalents) can help suppress dialkylation by ensuring it outcompetes the secondary amine product for the ketone.[2]

    • Stepwise Procedure: For very problematic cases, a two-step protocol is recommended. First, form the imine in a solvent like methanol. Then, evaporate the solvent, redissolve in a suitable solvent, and reduce with NaBH₄.[2][12]

Parameter Recommended Condition Rationale
Solvent 1,2-Dichloroethane (DCE)Preferred solvent; reactions are generally faster. THF is an alternative.[2][12]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess favors iminium formation and can suppress side reactions.
NaBH(OAc)₃ Stoichiometry 1.3 - 1.6 equivalentsAn excess is required to ensure complete reduction.[3]
Temperature Room TemperatureSufficient for most substrates. Gentle heating may be needed for sluggish ketones.
Acid Catalyst Acetic Acid (optional)Catalyzes iminium ion formation, especially critical for ketones.[4]

Table 1. Recommended Reaction Parameters for Reductive Amination.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) the recommended reducing agent?

A1: NaBH(OAc)₃ offers several key advantages for reductive amination:[11][15]

  • High Selectivity: It reduces iminium ions much faster than ketones or aldehydes, minimizing the formation of alcohol byproducts and allowing for a one-pot procedure.[4][15]

  • Mildness: It is a gentle reducing agent that tolerates a wide variety of functional groups, such as esters, amides, and nitro groups, which might be reduced by harsher reagents like LiAlH₄.[2][12]

  • Safety and Convenience: Unlike Sodium Cyanoborohydride (NaBH₃CN), it is non-toxic and does not risk the generation of hydrogen cyanide gas, especially under the acidic conditions that favor the reaction.[11][16]

Q2: Can I use other reducing agents like Sodium Borohydride (NaBH₄)?

A2: Yes, but with significant caveats. NaBH₄ is a stronger reducing agent and will readily reduce the starting ketone in addition to the iminium ion.[17][18] To use NaBH₄ effectively, you must perform a two-step reaction: first, form the imine intermediate completely (and preferably isolate it), and then add NaBH₄ for the reduction. A one-pot procedure with NaBH₄ will almost certainly result in a mixture of products and low yield of the desired amine.

Q3: How do I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most common method.

  • Procedure: Spot the starting ketone, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a silica gel plate.

  • Interpretation: Use a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. Staining with potassium permanganate can be effective for visualizing all spots. LC-MS is also an excellent tool for unambiguous monitoring.

Q4: What are the best practices for purifying the final product?

A4: The final product is a secondary amine, which can be basic.

  • Extraction: During the aqueous workup, ensure the aqueous layer is basic (pH > 9) before extraction to ensure the amine is in its free-base form and soluble in the organic solvent.

  • Chromatography: Flash column chromatography on silica gel is standard. A common issue is product "streaking" on the column due to the basicity of the amine. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent system.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Barrett, A. G. M., & Spilling, C. D. (2014). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Request PDF. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 823, pp. 201-216). American Chemical Society. [Link]

  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (4(50)). [Link]

  • MDPI. (2023). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. [Link]

  • de Bittencourt, J. A., et al. (2014). (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o629. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Fofana, M., et al. (2023). Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. American Journal of Chemistry, 13(2), 23-28. [Link]

  • Organic Chemistry. (n.d.). Dieckmann Reaction. [Link]

  • Jiang, H., & Lebrilla, C. B. (2010). Reductive amination of carbohydrates using NaBH(OAc)3. Analytical and bioanalytical chemistry, 397(8), 3475–3484. [Link]

  • Wikipedia. (2023). Dieckmann condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. [Link]

  • Jean, L., et al. (2004). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. Request PDF. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Google Patents. (1999).
  • Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]

  • Google Patents. (1998).
  • Chatti, S., et al. (2004). A Flexible Approach to (S)-3Amino2-pyrrolidinone Derivatives. ResearchGate. [Link]

  • University of California, Irvine. (2006). Reductive Amination. [Link]

  • Organic Syntheses. (2016). ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

  • ResearchGate. (2000). Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. [Link]

  • National Institutes of Health. (n.d.). 1-Benzyl-3-pyrrolidone. PubChem. [Link]

  • Matassini, C., et al. (2013). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc, 2013(2), 243-264. [Link]

  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]

  • Semantic Scholar. (2020). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. [Link]

  • Chemistry LibreTexts. (2019). 21.11: Decarboxylation Reactions. [Link]

  • Li, G., et al. (2010). Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate. [Link]

  • Scilit. (2004). A convenient route to 1-benzyl 3-aminopyrrolidine and 3-aminopiperidine. [Link]

  • Google Patents. (2005).
  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • Pittelkow, M., et al. (2004). Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation. Journal of the Chemical Society, Perkin Transactions 2, (2), 253-259. [Link]

  • Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Carbocation Stability. [Link]

Sources

Purification methods for 1-Benzyl-3-(methylamino)pyrrolidin-2-one crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-LCT-03 | Status: Open | Specialist: Senior Application Scientist[1][2]

Welcome to the Technical Support Center. You are likely working with 1-Benzyl-3-(methylamino)pyrrolidin-2-one , a critical intermediate often used in the synthesis of quinolone antibiotics (like Gemifloxacin) or GPCR ligands.[1][2]

This molecule presents a "double-trouble" purification challenge:

  • The Lactam Core: It is polar and susceptible to ring-opening hydrolysis under harsh acidic/basic conditions.[1][2]

  • The Secondary Amine: The 3-(methylamino) group is basic (

    
    ), causing it to streak on silica and trap impurities.[2]
    

Below are the troubleshooting guides and protocols designed to resolve your specific crude mixture issues.

Part 1: Diagnostic & Triage (Troubleshooting)

Q: My crude reaction mixture is a dark, viscous oil. TLC shows a long streak rather than a distinct spot.[1][2] How do I fix this?

A: This is the classic "amine tailing" effect caused by the interaction of the secondary amine with the acidic silanols on the silica plate.[3]

  • Immediate Fix: Dip your TLC plate in a solution of 5% Triethylamine (TEA) in hexane/ethyl acetate before spotting, or add 1%

    
     to your eluent.[2]
    
  • Root Cause: The basic methylamino group hydrogen-bonds to the silica.[2]

  • Next Step: Proceed to Protocol B (Amine-Modified Chromatography) .

Q: I see multiple spots. Which one is my product? A:

  • Spot A (High

    
    ):  Likely the unreacted starting material (e.g., 1-benzyl-3-bromopyrrolidin-2-one) or the elimination product (1-benzyl-3-pyrrolin-2-one).[1][2] These are neutral and move fast.[1][2]
    
  • Spot B (Mid

    
    ): Your Target.  It should be UV active (benzyl group) and stain with Ninhydrin (secondary amine) or Dragendorff’s reagent.[2]
    
  • Spot C (Low

    
    ):  The bis-alkylated impurity (tertiary amine) or ring-opened amino acid.[1][2]
    

Q: The product remains an oil even after column chromatography. I need a solid. A: The free base is often an oil or a low-melting solid.[1][2]

  • Solution: You must convert it to a salt.[1][2] The Oxalate or Hydrochloride salts are most likely to crystallize.[2]

  • Next Step: Proceed to Protocol C (Salt Formation) .

Part 2: Visualization of Workflows
Figure 1: Purification Strategy Decision Matrix

Use this flowchart to determine the correct protocol based on your crude mixture's status.

PurificationStrategy Start Crude Mixture Analysis CheckTLC Check TLC Profile Start->CheckTLC Streaking Issue: Heavy Streaking? CheckTLC->Streaking Smearing NeutralImps Issue: Neutral Impurities (High Rf)? CheckTLC->NeutralImps Distinct Spots ProtoB Protocol B: Buffered Flash Column (DCM/MeOH/NH3) Streaking->ProtoB Yes (Fix Interaction) ProtoA Protocol A: Acid-Base Extraction (Bulk Cleanup) NeutralImps->ProtoA Yes (Remove Neutrals) OilState Issue: Product is Oil (Need Solid)? ProtoC Protocol C: Salt Formation (Oxalate/HCl) OilState->ProtoC Crystallize ProtoA->OilState ProtoB->OilState

Caption: Decision matrix for selecting the appropriate purification method based on crude physical state and TLC behavior.

Part 3: Detailed Experimental Protocols
Protocol A: Modified Acid-Base Workup (The "Bulk Cleanup")

Use this to remove non-basic impurities (starting material lactams) without running a column.[2]

The Mechanism: The lactam nitrogen is non-basic.[3] Only the 3-methylamino group will protonate at pH 2-3.[1][2] Neutral impurities remain in the organic layer.

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Extraction:

    • Extract the organic layer with 1M HCl (3 x 5 mL/g).[2]

    • Critical Check: The product is now in the Aqueous Layer (protonated).

    • Waste: The Organic Layer contains unreacted neutral starting materials.[2] Discard after TLC verification.

  • Basification:

    • Cool the aqueous layer to 0°C (ice bath) to prevent lactam hydrolysis.[2]

    • Slowly adjust pH to 12-13 using 4M NaOH or Sat.[1][2]

      
       .
      
    • Observation: The solution should become cloudy as the free base oils out.[3]

  • Re-Extraction:

    • Extract the aqueous mixture with Dichloromethane (DCM) (3 x 10 mL/g).[2]

    • Dry combined DCM layers over

      
      .[1][2][3]
      
    • Concentrate in vacuo to yield the purified free base.[2]

Protocol B: Flash Chromatography with Amine Modifiers

Use this if the acid-base workup fails to remove polar impurities or if you need high purity (>98%).[1][2]

Solvent System Table:

Solvent A Solvent B Modifier Gradient

| Dichloromethane (DCM) | Methanol (MeOH) |


 (25% aq) | 0% to 10% B |[1][2]

Step-by-Step:

  • Column Pre-treatment: Slurry silica gel in DCM containing 1% Triethylamine (TEA) .[1][2] Flush the column with 2 column volumes (CV) of this solvent. This neutralizes active silanol sites.[1][2]

  • Loading: Dissolve the crude in a minimum amount of DCM. If insoluble, use a few drops of MeOH.

  • Elution:

    • Start with 100% DCM.[1][2]

    • Ramp to 95:5 DCM:MeOH (with 0.5%

      
       added to the MeOH bottle).[3]
      
    • The product typically elutes at 5-8% MeOH.[1][2]

  • Note: Do not use Acetone/Ethyl Acetate; secondary amines can react with ketones/esters over long exposure on silica.[1][2]

Protocol C: Salt Formation (Crystallization)

Use this to stabilize the oil into a solid for storage.

The Oxalate Method (Preferred for Pyrrolidines):

  • Dissolve 1 eq. of the free base (from Protocol A or B) in Ethanol (5 mL/g).

  • In a separate flask, dissolve 1.05 eq. of Oxalic Acid in warm Ethanol.

  • Add the acid solution to the amine solution dropwise with stirring.

  • A white precipitate should form immediately.[1][2]

  • Cool to 0°C for 1 hour. Filter and wash with cold Ethanol/Ether (1:1).[2]

Part 4: Advanced Troubleshooting (Chiral Purity)

Q: I synthesized the racemic mixture, but I need the (3S)-enantiomer. How do I resolve it?

A: Direct resolution of the lactam is difficult.[3] However, Tartaric acid derivatives are the industry standard for 3-aminopyrrolidine derivatives [1].[2]

Resolution Workflow:

  • Resolving Agent: Use Di-p-toluoyl-L-tartaric acid (L-DTTA) .[1][2]

  • Solvent: Methanol/Water or Ethanol.[1][2]

  • Process:

    • Mix racemate (1 eq) and L-DTTA (1 eq) in refluxing solvent.[1][2]

    • Cool slowly to room temperature.

    • The diastereomeric salt of the (3S)-isomer typically crystallizes out.

    • Recrystallize the salt until constant melting point and optical rotation are achieved.[3]

    • Free-base the salt using Protocol A (Basification step).[1][2]

Figure 2: Workflow for Chiral Resolution

ChiralResolution Racemate Racemic Mixture (Free Base) Agent Add L-DTTA (Resolving Agent) Racemate->Agent Reflux Reflux in MeOH/EtOH Agent->Reflux Crystallize Cool & Filter (Diastereomeric Salt) Reflux->Crystallize CheckEE Check e.e.% (Chiral HPLC) Crystallize->CheckEE CheckEE->Reflux e.e. < 98% (Recrystallize) FreeBase Basify (pH 12) Extract DCM CheckEE->FreeBase e.e. > 98%

Caption: Resolution pathway using Di-p-toluoyl-L-tartaric acid to isolate the (3S)-enantiomer.

References
  • Preparation method for (R)-1-benzyl-3-aminopyrrolidine and (S)-1-benzyl-3-aminopyrrolidine. (2012). Google Patents.[1][2] CN102603592A.[1][2] Available at:

  • Process for the manufacture of 3-amino-pyrrolidine derivatives. (2005). Google Patents.[1][2] US6872836B2.[1][2] Available at:

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography. (2025). ResearchGate.[1][2][4] Available at: [Link]

  • This compound Structure & Properties. PubChem. Available at: [Link][5]

Sources

Technical Support Center: 1-Benzyl-3-(methylamino)pyrrolidin-2-one Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Benzyl-3-(methylamino)pyrrolidin-2-one (CAS: 1250578-48-3)[1]. As a secondary amine featuring a polar lactam core and a lipophilic benzyl group, this intermediate presents unique crystallization challenges. Its low-melting free base form has a high tendency to "oil out" (undergo liquid-liquid phase separation) rather than form stable crystals.

This guide provides field-proven, self-validating protocols to ensure high-yield recovery, exceptional purity, and mechanistic troubleshooting for drug development professionals.

I. Purification Workflow & Decision Matrix

The physical state and purity of your crude synthetic mixture dictate the optimal purification pathway. Use the decision matrix below to determine whether to pursue a direct free base recrystallization or to force crystallization via salt formation.

RecrystallizationWorkflow Start Crude 1-Benzyl-3-(methylamino) pyrrolidin-2-one Assess Assess Purity & Physical State Start->Assess Solid High Purity / Solid (Free Base) Assess->Solid >90% pure Oil Low Purity / Viscous Oil (Free Base) Assess->Oil <90% pure or oil FreeBaseCryst Recrystallize Free Base (EtOAc / Heptane) Solid->FreeBaseCryst SaltForm Salt Formation (HCl in iPrOH) Oil->SaltForm Pure Pure Crystalline Product FreeBaseCryst->Pure Yield: 70-80% SaltCryst Recrystallize Salt (iPrOH / Acetone) SaltForm->SaltCryst SaltCryst->Pure Yield: 85-95%

Decision matrix for the purification of this compound.

II. Quantitative Solvent Data

Selecting the correct solvent system requires balancing the polarity of the pyrrolidinone core against the lipophilicity of the benzyl group. Below is a summary of validated solvent systems for this molecule.

Solvent System (Solvent / Anti-solvent)Target FormPolarity Index (Solv / Anti)Boiling Point (°C)Expected RecoveryPrimary Application
Ethyl Acetate / Heptane Free Base4.4 / 0.177 / 9870–80%High-purity crude solids
Isopropanol / Acetone HCl Salt3.9 / 5.182 / 5685–95%Viscous oils, low-purity crude
Ethanol / Diethyl Ether HCl Salt5.2 / 2.878 / 3480–90%Highly polar impurities present
MTBE / Hexane Free Base2.5 / 0.155 / 6860–70%Low-temperature recovery
III. Step-by-Step Methodologies

Every robust chemical process must be a self-validating system . The following protocols include built-in checkpoints to ensure the physical chemistry is behaving as intended before proceeding to the next step.

Method A: Free Base Recrystallization (EtOAc / Heptane)

Best for crude material that is already a semi-solid and >90% pure.

  • Dissolution: Suspend the crude this compound in minimal Ethyl Acetate (approx. 2–3 volumes). Heat the mixture to 60°C under gentle agitation until fully dissolved.

  • Polish Filtration: Filter the hot solution through a 0.45 µm PTFE membrane.

    • Self-Validation Checkpoint: The filtrate must be optically clear. Any residual cloudiness indicates breached filter integrity or premature precipitation, requiring reheating.

  • Anti-solvent Addition: Maintain the filtrate at 60°C. Add Heptane (approx. 5–7 volumes) dropwise until a faint, persistent turbidity (the cloud point) is observed.

  • Seeding & Aging: Cool the reactor linearly to 50°C. Introduce 1–2% w/w pure seed crystals. Hold the temperature for 1 hour to establish a robust crystal bed and relieve supersaturation.

    • Self-Validation Checkpoint: A uniform suspension of fine particles after 1 hour confirms successful nucleation. If the mixture separates into two liquid layers, the system has oiled out (see FAQ Q1).

  • Isolation: Cool linearly to 5°C over 4 hours. Filter the slurry, wash the cake with 1 volume of cold Heptane, and dry under vacuum at 30°C to constant weight.

Method B: Hydrochloride Salt Formation & Recrystallization

Best for crude material presenting as a viscous oil or containing significant amine impurities.

  • Solvation: Dissolve the crude free base in Isopropanol (iPrOH, 5 volumes) at 20°C.

  • Acidification: Slowly add 1.05 molar equivalents of anhydrous 5–6 N HCl in iPrOH.

    • Self-Validation Checkpoint: Extract a 100 µL aliquot, dilute 1:1 in water, and check the pH. It must read < 3.0. This confirms complete protonation of the secondary amine, ensuring no free base remains to disrupt the crystal lattice.

  • Heating: Heat the suspension to 75°C to achieve full dissolution of the newly formed salt.

  • Anti-solvent Addition: Add Acetone (10 volumes) dropwise while strictly maintaining the internal temperature >60°C.

  • Crystallization & Verification: Cool the system to 0°C over 3 hours. The HCl salt will precipitate as a highly crystalline white solid. Filter and wash with cold Acetone.

    • Self-Validation Checkpoint: Post-drying, run an FTIR analysis. You must observe a sharp lactam carbonyl stretch at ~1680–1700 cm⁻¹. The absence of a broad -COOH stretch confirms the lactam ring remained intact and did not hydrolyze during acidification.

IV. Troubleshooting Guides & FAQs

Q1: Why does my free base "oil out" (liquid-liquid phase separation) instead of crystallizing, and how do I fix it? Causality: Oiling out occurs when the melting point of the solute is lower than the cloud point of the solvent system. Because this compound contains a lipophilic benzyl group and a polar lactam core, the free base has a depressed melting point. When heptane is added too rapidly, high supersaturation at a temperature above the metastable zone limit forces liquid-liquid demixing rather than solid nucleation ()[2][3]. Solution: If oiling out occurs, reheat the mixture until it is entirely homogeneous. Reduce the total anti-solvent volume by 10%, lower the cooling rate to <0.5°C/min, and introduce seed crystals at a temperature above the cloud point. This directs the thermodynamic pathway toward crystallization. Alternatively, switch to Method B (Salt Formation), as the HCl salt possesses a significantly higher melting point and readily crystallizes.

Q2: How can I selectively remove residual benzylamine and methylamine impurities during recrystallization? Causality: Benzylamine and methylamine are common precursors/byproducts in the synthesis of this pyrrolidinone[4]. These primary/secondary amines share similar basicity with the product but lack the steric bulk of the this compound core. Solution: Free base recrystallization in EtOAc/Heptane often co-precipitates these impurities. Salt formation offers a thermodynamic advantage. The hydrochlorides of benzylamine and methylamine have vastly different solubility profiles in iPrOH/Acetone compared to the target lactam ()[5][6]. For severe contamination, perform a pre-crystallization aqueous wash: dissolve the crude in dichloromethane and wash with an aqueous citrate buffer adjusted to pH 6.0–6.5. The less sterically hindered, more basic impurities will preferentially protonate and partition into the aqueous phase, leaving the target lactam in the organic layer.

Q3: Is there a risk of degrading the lactam ring during salt formation? Causality: Yes. The pyrrolidin-2-one (lactam) ring is susceptible to nucleophilic attack by water on the protonated lactam carbonyl, which can lead to ring-opening hydrolysis under harsh, aqueous acidic conditions at elevated temperatures. Solution: Always use anhydrous HCl in iPrOH (or ethereal HCl) rather than aqueous hydrochloric acid. By excluding water from the protonation step, you eliminate the nucleophile required for lactam hydrolysis, preserving the structural integrity of the pyrrolidin-2-one core.

V. References
  • Anderson, N. G. (2012). Practical Process Research and Development: A Guide for Organic Chemists (3rd Edition). Academic Press / Elsevier. Available at:[Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Available at:[Link]

Sources

Technical Support Center: Benzylamine Impurity Remediation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry & Purification Support Center. Benzylamine is a ubiquitous reagent in pharmaceutical synthesis—frequently used in reductive aminations, amide couplings, and as a byproduct of debenzylation. However, its nucleophilicity, basicity (pKa ~9.3), and relatively high boiling point (185 °C) make it notoriously difficult to purge from final Active Pharmaceutical Ingredients (APIs)[1].

This guide provides causal troubleshooting, decision-making workflows, and self-validating protocols to ensure complete remediation of benzylamine impurities from your final product.

Diagnostic Workflow: Choosing the Right Remediation Strategy

The physical and chemical properties of your API dictate the purification method. Applying the wrong technique can lead to API degradation, yield loss, or emulsion formation. Use the logical workflow below to determine the optimal strategy for your specific matrix.

G N1 Benzylamine Impurity Detected in Crude API N2 Is the API acid-sensitive or highly water-soluble? N1->N2 N3 Polymer-Supported Scavenger (e.g., PS-Isocyanate) N2->N3 Yes N4 Does the API have a boiling point < 200°C? N2->N4 No N5 Acid-Base Extraction (1M HCl Wash) N4->N5 No (Lipophilic API) N6 Azeotropic Distillation (Vacuum + Toluene) N4->N6 Yes (Volatile API)

Caption: Decision matrix for selecting a benzylamine removal strategy based on API physicochemical properties.

Troubleshooting Guides & Self-Validating Protocols

Scenario A: The API is acid-sensitive or highly polar (Water-Soluble)

The Problem: Traditional aqueous acidic washes degrade the API (e.g., cleavage of acetals/Boc groups) or cause the API to partition into the aqueous layer alongside the benzylamine. The Causality: Benzylamine cannot be separated by polarity alone if the API is equally polar. The Solution: Polymer-Supported (PS) Scavengers . Resins like PS-Isocyanate consist of a 1% cross-linked poly(styrene-co-divinylbenzene) backbone functionalized with electrophilic isocyanate groups. The unhindered primary amine of benzylamine attacks the isocyanate to form a stable urea linkage. Because the urea is covalently anchored to the macroscopic polymer bead, the impurity is immobilized as a solid, leaving the API dissolved in the organic solvent[2][3].

Protocol A: PS-Isocyanate Scavenging Workflow

Self-Validation Mechanism: The protocol utilizes a colorimetric spot test to confirm complete consumption of the amine before filtration, preventing premature workup.

  • Preparation: Dissolve the crude API mixture in a compatible, non-nucleophilic solvent that swells polystyrene (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene).

  • Resin Addition: Add 2.0 to 3.0 equivalents of PS-Isocyanate resin (capacity typically 1.0–1.8 mmol/g) relative to the estimated molar amount of residual benzylamine.

  • Agitation: Gently shake or mechanically stir the suspension at 20 °C for 1 to 16 hours. Note: Do not use magnetic stir bars at high speeds, as they will pulverize the beads and clog filters.

  • Validation Check (Ninhydrin Test): Withdraw 10 µL of the supernatant, spot it on a silica TLC plate, and heat with Ninhydrin stain.

    • If a purple/pink spot appears: Primary amine is still present. Add 1.0 more equivalent of resin and continue agitation.

    • If no color change occurs: The benzylamine has been completely sequestered.

  • Isolation: Filter the mixture through a medium-porosity fritted glass funnel. Wash the resin bed twice with the reaction solvent to recover any trapped API. Concentrate the filtrate in vacuo.

Scenario B: The API is lipophilic and pH-stable

The Problem: Benzylamine co-elutes with the API during silica gel chromatography due to severe tailing. The Causality: Benzylamine is a neutral organic base in standard organic solvents. The Solution: Liquid-Liquid Acid-Base Extraction . By lowering the pH of the aqueous phase below the pKa of benzylamine (~9.3), the amine is >99.9% protonated to form benzylammonium chloride[4][5]. This ionic charge drastically reduces its partition coefficient (LogP), forcing it to migrate entirely into the aqueous layer while the neutral, lipophilic API remains in the organic layer[6].

Protocol B: Acid-Base Extraction Workflow

Self-Validation Mechanism: Aqueous phase pH monitoring ensures the acid has not been completely neutralized by the amine, guaranteeing a thermodynamic driving force for extraction.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Ethyl Acetate, Diethyl Ether, or DCM)[6].

  • Acidic Wash: Transfer to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl) or 10% aqueous Citric Acid (if a milder acid is required).

  • Partitioning: Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds to maximize surface area contact between the phases, then allow the layers to separate completely[4].

  • Validation Check (pH Profiling): Drain a few drops of the aqueous (bottom or top, depending on solvent density) layer onto pH paper.

    • If pH > 2: The benzylamine has neutralized the acid. The extraction is incomplete. Repeat Step 2 with fresh acid.

    • If pH < 2: The aqueous layer remains highly acidic, confirming complete protonation and extraction of the amine.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to remove residual acid, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Scenario C: The API is a heavy oil that traps benzylamine

The Problem: Benzylamine persists even after high-vacuum drying. The Causality: Benzylamine forms strong hydrogen-bonded networks within viscous oils, suppressing its vapor pressure. The Solution: Azeotropic Distillation . Benzylamine forms positive azeotropes with solvents like chloroform and toluene[1]. Co-evaporating the mixture under vacuum disrupts the hydrogen bonds and lowers the effective boiling point of the amine, allowing it to be stripped away at temperatures as low as 50 °C[1][7].

Quantitative Method Comparison

To optimize your process scale-up, compare the operational metrics of each remediation strategy below:

Remediation MethodOptimal API ProfileReagent/Material CostTime RequiredScalabilityAPI Recovery Rate
PS-Isocyanate Scavenging Acid-sensitive, water-soluble, or possesses tertiary amines.High (Polymer Resins)1 – 16 hoursExcellent (Batch/Flow)> 95%
Acid-Base Extraction Lipophilic, pH-stable, no basic functional groups.Low (Bulk Acids/Bases)< 1 hourExcellent (Vessels)85% – 95%
Azeotropic Distillation High boiling point (>250 °C), viscous oils.Low (Toluene/CHCl₃)2 – 4 hoursModerate> 98%

Frequently Asked Questions (FAQs)

Q: Can I use PS-Isocyanate if my API contains a secondary amine? A: Proceed with caution. While PS-Isocyanate reacts fastest with unhindered primary amines (like benzylamine), it will eventually react with secondary amines over prolonged exposure. If your API contains a secondary amine, limit the scavenging time to <2 hours and monitor closely via LC-MS.

Q: I performed an acid wash, but my API yield dropped by 40%. What happened? A: Your API likely has basic functional groups (e.g., pyridines, anilines) that were partially protonated and pulled into the aqueous layer. To recover your API, collect the acidic aqueous washes, basify them to pH 10 using 1M NaOH, and back-extract with an organic solvent[4][5]. In the future, switch to a PS-Scavenger.

Q: Are there alternatives to PS-Isocyanate for scavenging? A: Yes. Azlactone-functionalized polymers (e.g., PVDM) and polymer-supported aldehydes are also highly effective at covalently sequestering primary amines like benzylamine via ring-opening or imine formation, respectively[8].

References

  • Wikipedia: Acid–base extraction. Wikimedia Foundation.
  • Chemistry LibreTexts: 7.7: Acid-Base Extraction. LibreTexts Project.
  • ResearchGate: How can I remove an excess of benzylamine in my synthesized pyridine bases nucleus product? ResearchGate.
  • Biotage: PS-Isocyanate Technical Note 512. Biotage.
  • Quora: For my orgo class, I need to figure out how to isolate Benzylamine from a mixture using solvent extraction. Quora.
  • ResearchGate: 57 questions with answers in SYNTHETIC MEDICINAL CHEMISTRY. ResearchGate.
  • ACS Publications: Well-Defined Azlactone-Functionalized (Co)polymers on a Solid Support: Synthesis via Supported Living Radical Polymerization and Application as Nucleophile Scavengers. Biomacromolecules.
  • Google Patents: WO1997042230A1 - Rapid purification by polymer supported quench. WIPO.
  • Sopachem: Solid-Supported Reagents and Scavengers. Sopachem.

Sources

Technical Support: Enantiopurity Assurance for 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #RAC-3AP-001 Status: Open Priority: High (Chiral Integrity Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Alpha-Proton Trap"

You are encountering a classic challenge in lactam chemistry: the lability of the C3 proton. In 1-Benzyl-3-(methylamino)pyrrolidin-2-one , the C3 position is flanked by a carbonyl group (electron-withdrawing) and an amino group.[1] This structural arrangement significantly increases the acidity of the


-proton, making the chiral center highly susceptible to base-catalyzed racemization via enolization or elimination-addition mechanisms.

The Core Directive: To minimize racemization, you must abandon direct nucleophilic substitution of halides with methylamine. Instead, you must adopt a Stepwise Inversion Strategy or a Curtius Rearrangement Strategy that decouples bond formation from the stereocenter's lability.

Critical Mechanism Analysis

Before optimizing the protocol, you must understand the failure modes. Racemization in this scaffold rarely happens "randomly"; it is driven by two specific pathways triggered by basic conditions.

Visualizing the Failure Modes

The following diagram illustrates how standard substitution attempts lead to racemic mixtures.

RacemizationPathways Start Chiral Starting Material (e.g., 3-Bromo-Lactam) Enolate Enolate Intermediate (Planar/Achiral) Start->Enolate Deprotonation (Path A) Elimination α,β-Unsaturated Lactam (Achiral Elimination Product) Start->Elimination E2 Elimination (Path B) Base Base / Nucleophile (e.g., MeNH2) Base->Start Attacks Racemate Racemic Product (50:50 Mixture) Enolate->Racemate Reprotonation Elimination->Racemate Non-selective Addition

Figure 1: The dual pathways of racemization.[1] Path A (Enolization) occurs via thermodynamic equilibration.[1] Path B (Elimination-Addition) destroys chirality completely before re-forming the bond.[1]

Recommended Protocol: The "Azide Inversion" Strategy

Do not attempt to displace a 3-bromo or 3-mesyl group directly with methylamine.[1] Secondary amines are basic and sterically hindered, favoring the Elimination Pathway (Path B above).[1]

The Solution: Use the "Azide Inversion" route. The azide ion (


) is a potent nucleophile with low basicity, favoring clean 

inversion over elimination.[1]
Experimental Workflow
StepReactionReagentsCritical Parameter for Stereocontrol
1 Activation (S)-3-Hydroxy-1-benzylpyrrolidin-2-one + MsClKeep T < 0°C. Use non-nucleophilic base (TEA).[1]
2 Displacement (S)-Mesylate + NaN

(DMF)
Inversion Step. Result: (R)-Azide.[1] Avoid high T (>80°C).
3 Reduction Staudinger (PPh

/H

O) or H

/Pd-C
Neutral conditions prevent epimerization.
4 N-Methylation HCHO + NaCNBH

(Reductive Amination)
Avoids Alkylation. Direct MeI alkylation causes over-methylation.[1]
Detailed Methodology

Step 1: Preparation of (R)-3-Azido-1-benzylpyrrolidin-2-one (Inversion)

  • Precursor: Start with (S)-1-Benzyl-3-(methanesulfonyloxy)pyrrolidin-2-one (derived from L-Malic acid).[1]

  • Reagents: Sodium Azide (1.5 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the mesylate in dry DMF (0.5 M concentration).

    • Add Sodium Azide.

    • Heat to 60°C (Do not exceed 80°C to minimize thermal elimination).

    • Stir for 4-6 hours. Monitor by TLC for disappearance of mesylate.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water to remove DMF.

    • Result: Clean inversion to the (R)-azide.[1]

Step 2: Reduction to (R)-3-Amino-1-benzylpyrrolidin-2-one

  • Reagents: 10% Pd/C, H

    
     (1 atm), MeOH.
    
  • Procedure:

    • Hydrogenate the azide in MeOH at room temperature for 2-3 hours.

    • Filter through Celite.

    • Note: This step is stereochemically neutral (retention).[1]

Step 3: Reductive Methylation (Formation of Target) [1]

  • Reagents: Paraformaldehyde (1.1 eq), NaCNBH

    
     (1.5 eq), MeOH, Acetic Acid (cat.).[1]
    
  • Procedure:

    • Dissolve the primary amine in MeOH.

    • Add paraformaldehyde and stir for 1 hour to form the imine (Schiff base).

    • Cool to 0°C and add NaCNBH

      
      .
      
    • Stir overnight.

    • Why: This avoids the use of strong bases required for alkyl halide substitution, preserving the chiral center.

Troubleshooting & FAQs

Q1: I tried reacting 3-bromo-1-benzylpyrrolidin-2-one with methylamine and got a 50:50 racemate. Why? A: You triggered the Elimination-Addition mechanism . Methylamine acted as a base, removing the acidic proton at C3 to form the


-unsaturated lactam (1-benzyl-1,5-dihydro-2H-pyrrol-2-one).[1] Subsequent addition of methylamine to this planar intermediate occurs from both faces equally. Fix:  Switch to the Azide route described above.

Q2: Can I use L-Aspartic Acid as a starting material instead of Malic Acid? A: Yes, and this is often safer.

  • Route: L-Aspartic Acid

    
     N-Benzyl-Asp Anhydride 
    
    
    
    Curtius Rearrangement.[1]
  • Advantage: The Curtius rearrangement proceeds with Retention of Configuration .

  • Risk: You must avoid strong bases during the anhydride formation and ring closure.

Q3: My product racemizes during storage. How do I prevent this? A: The free base of 3-aminopyrrolidinone is self-catalyzing its own racemization (intermolecular proton abstraction).[1]

  • Solution: Store the compound as a Hydrochloride or Tartrate salt . Protonating the amine prevents it from acting as a base against the C3 proton.

Q4: How do I measure the Enantiomeric Excess (ee)? A: Standard C18 HPLC will not separate these enantiomers.[1]

  • Method: Use a Chiral Stationary Phase (CSP) column.[1]

    • Column: Chiralpak AD-H or OD-H.[1]

    • Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

    • Note: The diethylamine is crucial to sharpen the peak of the basic amine.

Synthesis Decision Matrix

Use this flow to select the correct route based on your starting materials.

RouteSelection Start Select Precursor Opt1 L-Aspartic Acid (Chiral Pool) Start->Opt1 Opt2 L-Malic Acid (Chiral Pool) Start->Opt2 Opt3 Racemic 3-Halo Lactam (Commercial) Start->Opt3 Path1 Curtius Rearrangement (Retention) Opt1->Path1 Best for Scale Path2 Azide Displacement (Inversion) Opt2->Path2 Best for Versatility Path3 Resolution via Tartaric Acid Opt3->Path3 Low Yield / High Effort

Figure 2: Strategic decision tree for synthesis. Path 1 and 2 are recommended for high enantiopurity.[1]

References

  • Enantioselective Synthesis of 3-Aminopyrrolidin-2-ones

    • Source: Naydenova, E. et al. "Synthesis of 3-aminopyrrolidin-2-one derivatives."[1] Russian Journal of Organic Chemistry.

    • Context: Discusses the use of Aspartic acid precursors and Curtius rearrangement to maintain optical purity.
  • Mechanisms of Racemization in Peptide/Lactam Synthesis

    • Source: Benoiton, N. L.[1] "Chemistry of Peptide Synthesis." CRC Press.

    • Context: Definitive guide on base-catalyzed racemization of activated amino acid derivatives and oxazolone form
  • Nucleophilic Substitution vs.

    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the risk of elimination when using basic nucleophiles on 3-bromo-pyrrolidinones.
    • [1]

  • Resolution of 3-Aminopyrrolidine Derivatives

    • Source: Patent CN102603592A. "Preparation method for (R)-1-benzyl-3-aminopyrrolidine."
    • Context: Describes the tartaric acid resolution method if racemic synthesis is unavoidable.
    • [1]

Sources

Validation & Comparative

Comparative Analysis Guide: 1H NMR Characterization of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1-Benzyl-3-(methylamino)pyrrolidin-2-one is a critical chiral scaffold in neuroactive drug discovery, particularly as an intermediate for substance P antagonists and pyrrolidinone-based nootropics. Its structural integrity hinges on the precise installation of the methylamino group at the C3 position.

This guide provides a comparative NMR analysis to distinguish the target molecule from its synthetic precursors (specifically 1-benzyl-3-pyrrolidinone or 3-bromo derivatives) and common side products. Unlike standard spectral listings, this document focuses on resolving the diastereotopic signals induced by the C3 chiral center—a key performance indicator of structural rigidity and enantiomeric influence.

Comparative Spectral Performance

To validate the synthesis of this compound, one must compare its spectral "fingerprint" against the most common alternatives found in the crude reaction mixture.

A. Target Product vs. Precursor (1-Benzyl-3-pyrrolidinone)

The primary challenge is confirming the reductive amination of the ketone or the substitution of a halide.

FeatureTarget: 3-(methylamino) analogPrecursor: 3-Ketone analogDiagnostic Value
C3 Proton Multiplet (3.3–3.8 ppm) Absent (Carbonyl carbon)High. Confirmation of

hybridization change.
N-Methyl Singlet (~2.35 ppm) Absent Critical. confirms amine installation.
Benzyl

AB Quartet (Diastereotopic) Singlet (mostly)High. The chiral center at C3 induces magnetic non-equivalence in the benzyl protons.
B. Target Product vs. Elimination Impurity (3-pyrrolin-2-one)

A common failure mode in substitution reactions at C3 is elimination, yielding the


-unsaturated lactam.
  • Elimination Signal: Appearance of olefinic protons at 6.0–7.0 ppm .

  • Target Signal: The target molecule is saturated; the 6.0–7.0 ppm region must be silent (excluding aromatic solvent satellites).

Deep Dive: The Diastereotopic "AB System"

Expert Insight: The most overlooked feature in the NMR of this molecule is the benzyl methylene group (


).

Because C3 is a chiral center (even in a racemic mixture, it creates a chiral environment), the two protons on the benzyl methylene group are diastereotopic . They are not chemically equivalent.[1]

  • Low-Resolution/Low-Field (300 MHz): These may appear as a broadened singlet.

  • High-Resolution (400+ MHz): They resolve into an AB quartet (two doublets leaning toward each other, often with a roofing effect).

Validation Rule: If your benzyl


 appears as a perfect, sharp singlet at high field, suspect racemization, rapid exchange, or loss of the C3 substituent (reversion to planar ketone).

Experimental Protocol: High-Fidelity Characterization

To achieve the resolution necessary to see the N-H coupling and the benzyl splitting, specific acquisition parameters are required.

Methodology: Sample Preparation & Acquisition
  • Solvent Selection:

    • Primary:

      
       (Chloroform-d). Good solubility, standard shifts.
      
    • Alternative:

      
       (Benzene-d6). Use if the N-Methyl signal overlaps with the C4/C5 ring protons. Benzene often shifts the aliphatic ring protons upfield, isolating the N-Me singlet.
      
  • Concentration: Prepare ~10 mg in 0.6 mL solvent. High concentration can cause H-bonding broadening of the amine signal.

  • Acquisition Parameters:

    • Pulse Angle:

      
       (to ensure relaxation).
      
    • Relaxation Delay (D1):

      
       seconds (essential for accurate integration of the benzyl vs. aromatic protons).
      
    • Scans (NS): 16 (minimum) to 64.

Self-Validating Integration Check
  • Set the Aromatic Region (5H) as the reference integral (5.00).

  • Benzyl

    
      must integrate to 2.00 (
    
    
    
    ).
  • N-Methyl must integrate to 3.00 (

    
    ).
    
  • Deviation >10% indicates solvent trapping or side-product contamination.

Spectral Assignment Table (in )

PositionGroupShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Ar-H Benzyl Aromatic7.20 – 7.38Multiplet5H-
N-

-Ph
Benzyl Methylene4.40 – 4.55AB Quartet (dd)2H

Hz
C3-H Methine3.55 – 3.65dd / multiplet1HVaries
C5-H Ring Methylene3.15 – 3.25Multiplet2H-
N-

N-Methyl2.38 – 2.42Singlet3H-
C4-H Ring Methylene1.70 – 2.30Multiplet2HComplex
N-H Amine1.80 – 2.50Broad Singlet1HExchangeable

Logic Flow for Structural Verification

The following diagram outlines the decision-making process when analyzing the crude NMR spectrum to determine the success of the synthesis.

NMR_Logic Start Crude Product Spectrum (1H NMR) Check_Olefin Check 6.0 - 7.0 ppm Region Start->Check_Olefin Olefin_Present Signals Present? (Elimination Product) Check_Olefin->Olefin_Present Check_NMe Check 2.3 - 2.5 ppm Olefin_Present->Check_NMe No (Clean) Result_Fail_Elim FAIL: Elimination (Alkene) Detected Olefin_Present->Result_Fail_Elim Yes NMe_Present Sharp Singlet? Check_NMe->NMe_Present Check_Benzyl Analyze Benzyl CH2 (4.4 - 4.6 ppm) NMe_Present->Check_Benzyl Yes (3H) Result_Fail_Pre FAIL: Unreacted Precursor NMe_Present->Result_Fail_Pre No Benzyl_Split AB Quartet / Split? Check_Benzyl->Benzyl_Split Result_Success CONFIRMED: This compound Benzyl_Split->Result_Success Yes (Diastereotopic) Result_Racemic WARNING: Possible Racemization/Low Res Benzyl_Split->Result_Racemic No (Singlet)

Figure 1: Decision logic for validating the synthesis of this compound based on critical NMR spectral features.

References

  • National Center for Biotechnology Information (PubChem). (2025). 1-Benzyl-3-pyrrolidinone (CID 79176).[2] Retrieved from [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

A Comparative Analysis for Structural Elucidation

As a Senior Application Scientist, this guide provides an in-depth analysis of the mass spectrometric behavior of this compound. The structural complexity of this molecule, featuring a benzyl group, a lactam (cyclic amide) ring, and a secondary amine, results in a rich and informative fragmentation pattern crucial for its unambiguous identification in complex matrices. This document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind bond cleavages, offering a predictive framework for related structures.

Our analysis is grounded in the fundamental principles of mass spectrometry, leveraging electrospray ionization (ESI) as a soft ionization technique to generate the protonated parent molecule, followed by collision-induced dissociation (CID) to induce fragmentation. The rationale for this choice is its prevalence in modern analytical laboratories and its ability to produce structurally significant fragment ions from even-electron precursor ions with minimal initial rearrangement.[1]

Part 1: Predicted Fragmentation Cascade of this compound

The fragmentation of the protonated molecule, [M+H]⁺ (m/z 205.14), is dictated by the relative stabilities of the resulting fragment ions and the proton affinity of its different functional groups. The structure contains three key moieties that direct fragmentation: the N-benzyl group, the pyrrolidin-2-one core, and the 3-methylamino side chain.

Key Fragmentation Pathways:

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation pathway for compounds containing a benzyl unit is the formation of the tropylium ion (C₇H₇⁺) at m/z 91.[2] This occurs via cleavage of the benzylic C-N bond. The exceptional stability of the aromatic tropylium cation makes this a highly favorable process, often resulting in the base peak in the MS/MS spectrum.[2][3] This cleavage is charge-remote, driven by the formation of a stable product rather than the initial location of the proton.

  • Cleavage of the Pyrrolidinone Ring: The lactam ring can undergo several fragmentation reactions. A common pathway for amides and lactams involves the cleavage of the amide bond (N-CO).[4][5] This can lead to the loss of carbon monoxide (CO, 28 Da). Another possibility is the retro-Diels-Alder (RDA) type fragmentation, although less common for saturated rings.

  • Side-Chain Fragmentation: The 3-(methylamino) group provides additional fragmentation routes. Alpha-cleavage, the cleavage of the C-C bond adjacent to a nitrogen atom, is a dominant pathway in the fragmentation of amines and is expected here.[6] This could involve the cleavage of the bond between the C3 of the pyrrolidinone ring and the methylamino nitrogen.

The interplay of these pathways is visualized in the following fragmentation diagram:

G cluster_main This compound cluster_path1 Benzylic Cleavage cluster_path2 Side-Chain & Ring Cleavage [M+H]+ (m/z 205.14) [M+H]+ (m/z 205.14) Tropylium Ion (m/z 91.05) Tropylium Ion (m/z 91.05) [M+H]+ (m/z 205.14)->Tropylium Ion (m/z 91.05) - C₅H₁₀N₂O Neutral Loss (m/z 114.09) Neutral Loss (m/z 114.09) [M+H]+ (m/z 205.14)->Neutral Loss (m/z 114.09) - C₇H₇ Loss of Methylamine (m/z 174.11) Loss of Methylamine (m/z 174.11) [M+H]+ (m/z 205.14)->Loss of Methylamine (m/z 174.11) - CH₅N Immonium Ion (m/z 44.05) Immonium Ion (m/z 44.05) [M+H]+ (m/z 205.14)->Immonium Ion (m/z 44.05) Alpha-cleavage Loss of CO from m/z 174 (m/z 146.12) Loss of CO from m/z 174 (m/z 146.12) Loss of Methylamine (m/z 174.11)->Loss of CO from m/z 174 (m/z 146.12) - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

Part 2: Comparative Analysis with 1-Benzylpyrrolidin-2-one

To highlight the diagnostic value of the 3-(methylamino) group, we compare the fragmentation of our target molecule with that of 1-Benzylpyrrolidin-2-one. This analogue lacks the methylamino side chain, simplifying its fragmentation pattern and providing a clear baseline.

Predicted Fragmentation of 1-Benzylpyrrolidin-2-one ([M+H]⁺ at m/z 176.11):

  • Dominant Tropylium Ion (m/z 91): Similar to the target molecule, the most facile fragmentation is the cleavage of the benzylic C-N bond to produce the highly stable tropylium ion at m/z 91. This remains the most predictable and often most abundant fragment.

  • Ring Fragmentation: Without the side chain, ring fragmentation pathways become more prominent after the benzyl loss. The remaining pyrrolidinone radical cation can undergo loss of CO (28 Da) or other ring-opening fragmentations.[7]

The absence of fragments resulting from the loss of methylamine (e.g., m/z 174) or the formation of a methylamino-containing immonium ion (m/z 44) is the key differentiating feature.

Data Summary: Predicted Key Fragments
Fragment Ion DescriptionThis compound (m/z)1-Benzylpyrrolidin-2-one (m/z)Diagnostic Significance
Protonated Molecule [M+H]⁺205.14176.11Confirms molecular weight.
Tropylium Ion91.0591.05Confirms N-benzyl moiety.[3][8][9]
[M+H - CH₅N]⁺174.11N/AConfirms 3-methylamino group.
[M+H - C₇H₇]⁺114.0985.06Fragment corresponding to the pyrrolidinone core.
Methyliminium Ion44.05N/AConfirms 3-methylamino group via alpha-cleavage. [6]

Part 3: Experimental Protocol & Workflow

Trustworthy and reproducible data is the cornerstone of scientific integrity. The following protocol outlines a self-validating system for the analysis of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis A 1. Dissolve sample (1 mg/mL in Methanol) B 2. Dilute to 10 µg/mL with mobile phase A->B C 3. Inject 5 µL onto C18 column (e.g., 2.1x50mm) B->C D 4. Gradient Elution (Water/Acetonitrile w/ 0.1% Formic Acid) C->D E 5. ESI Positive Ion Mode (Full Scan MS1: m/z 50-300) D->E F 6. Isolate Precursor Ion ([M+H]⁺ at m/z 205.1) E->F G 7. Collision-Induced Dissociation (CID) (Normalized Collision Energy: 20-40%) F->G H 8. Acquire Product Ion Spectrum (MS2 Scan) G->H

Caption: Standard workflow for LC-MS/MS analysis.

Detailed Step-by-Step Methodology
  • Standard Preparation:

    • Accurately weigh and dissolve the reference standard of this compound in HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final working concentration of 10 µg/mL. The use of formic acid is crucial as it provides a source of protons to facilitate efficient electrospray ionization in positive mode.[1]

  • Liquid Chromatography (LC):

    • Column: Use a reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) for efficient separation.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. A gradient is employed to ensure sharp peak shapes and efficient elution.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MS1 Full Scan: Acquire a full scan from m/z 50 to 300 to confirm the presence and purity of the protonated precursor ion [M+H]⁺ at m/z 205.14.

    • MS2 Product Ion Scan:

      • Set up a data-dependent acquisition (DDA) or parallel reaction monitoring (PRM) experiment.

      • Precursor Ion: m/z 205.14.

      • Isolation Window: 1-2 m/z.

      • Activation: Collision-Induced Dissociation (CID).

      • Collision Energy: Ramping the normalized collision energy (e.g., 20%, 30%, 40%) is recommended to observe both low-energy (rearrangement) and high-energy (direct cleavage) fragmentations, providing a more complete fragmentation map.

This comprehensive approach ensures that the generated data is robust, reproducible, and provides a clear, interpretable fragmentation pattern for confident structural elucidation.

References

  • Audisio, M. C., et al. (2001). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of the American Society for Mass Spectrometry.
  • Goyal, S. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry.
  • Goyal, S. S., et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Stevens Institute of Technology.
  • Jorge, M. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances.
  • ResearchGate. (n.d.). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF.
  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N.
  • Jorge, M. P., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC.
  • Jackson, G., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University.
  • ACS Publications. (2011). Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry.
  • MDPI. (2025). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS.
  • PMC. (n.d.). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES.
  • RSC Publishing. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.
  • SciELO México. (2012). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • chemconnections. (n.d.). Mass Spectrometry Fragmentation.
  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC.

Sources

HPLC Method Development for Purity Assay of Pyrrolidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidinone derivatives—such as N-vinylpyrrolidone (NVP) , 2-pyrrolidone (2-P) , and the racetam family of drugs (e.g., Piracetam , Levetiracetam )—present a distinct analytical challenge. Their high polarity, water solubility, and lack of strong chromophores often render standard C18 Reversed-Phase (RP) methods ineffective, resulting in void volume elution and poor resolution.

This guide objectively compares three distinct chromatographic approaches for the purity assay of these derivatives:

  • Conventional C18 (The Baseline)

  • Polar-Embedded C18 (The Aqueous-Stable Alternative)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) (The Polar Specialist)

We provide experimental protocols, comparative data, and a decision framework to ensure your method meets ICH Q2(R1) validation standards.

Part 1: The Chemical Challenge

The core difficulty in analyzing pyrrolidinone derivatives lies in their physicochemical properties.

  • Hydrophilicity: Most derivatives have a logP < 0. On a standard alkyl-bonded phase (C18), they interact minimally with the stationary phase, leading to rapid elution (

    
    ).
    
  • UV Transparency: The pyrrolidone ring lacks extended conjugation. Detection is restricted to the low UV region (205–220 nm), where solvent cut-off and buffer interference become critical noise sources.

  • Hydrolytic Instability: In highly acidic or basic mobile phases, the lactam ring can open to form the corresponding amino acid (e.g., 4-aminobutyric acid from 2-pyrrolidone), creating artifact peaks.

Part 2: Comparative Methodology

We evaluated three methods using a test mixture containing Piracetam (API) and its known impurity 2-Pyrrolidone (2-P) .

Method A: Conventional C18 (The Baseline)
  • Column: Standard End-capped C18 (e.g., Symmetry C18), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: 5% Methanol / 95% Water (Isocratic).

  • Mechanism: Hydrophobic interaction.[1]

  • Outcome: Failure. The high water content required to retain the polar analytes causes "hydrophobic collapse" (dewetting) of the C18 chains. Retention times drift, and 2-pyrrolidone often co-elutes with the solvent front.

Method B: Polar-Embedded C18 (Recommended for Routine QC)
  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion), 4 µm, 150 x 4.6 mm.

  • Mobile Phase: 5% Acetonitrile / 95% Phosphate Buffer (pH 6.0).

  • Mechanism: The embedded polar group (carbamate/amide) shields silanols and prevents phase collapse in 100% aqueous conditions.

  • Outcome: Pass. Stable retention, good peak shape, and compatibility with highly aqueous mobile phases.[2]

Method C: HILIC (Recommended for Trace Impurities)
  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, BEH HILIC), 3.5 µm.

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM).

  • Mechanism: Partitioning into a water-enriched layer on the stationary phase surface.

  • Outcome: Superior Retention. The elution order is reversed; the most polar impurities (2-P) are strongly retained, separating them well away from the void.

Part 3: Experimental Data & Comparison

The following data summarizes the performance of the three methods for the separation of Piracetam and 2-Pyrrolidone.

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC (Amide)
Mobile Phase 95% Water / 5% MeOH95% Buffer / 5% ACN90% ACN / 10% Buffer
Retention (Piracetam) 2.1 min (Void interference)4.8 min8.2 min
Retention (2-Pyrrolidone) 1.9 min (Co-elution)3.5 min6.1 min
Resolution (

)
< 1.0 (Fail)> 2.5 (Pass)> 5.0 (Excellent)
Tailing Factor (

)
1.8 (Tailing)1.1 (Symmetric)1.2 (Good)
Sensitivity (LOD) High noise at 205nmModerateHigh (ACN enhances ESI-MS)
Equilibration Time Fast (10 min)Moderate (20 min)Slow (>45 min)
Application Scientist Insight

Why Method B Wins for QC: While HILIC (Method C) offers the best resolution, it requires long equilibration times and is sensitive to sample diluent composition (samples must be in high organic). For routine Quality Control (QC) where throughput matters, Method B (Polar-Embedded) strikes the best balance of stability, ease of use, and sufficient resolution.

Part 4: Visualizing the Workflow

Decision Tree: Column Selection

Use this logic flow to select the correct stationary phase based on your specific pyrrolidinone derivative.

ColumnSelection Start Start: Analyte Assessment Solubility Is the derivative water soluble? Start->Solubility LogP Check LogP Value Solubility->LogP Yes StdC18 Standard C18 (High Carbon Load) Solubility->StdC18 No (Lipophilic) Polarity LogP < -1 (Highly Polar)? LogP->Polarity Matrix Sample Matrix High in Organic? Polarity->Matrix Yes PolarEmb Polar-Embedded C18 (Aq. Stable) Polarity->PolarEmb No (Moderately Polar) Matrix->PolarEmb No (e.g. aqueous formulation) HILIC HILIC (Amide/Silica) (Trace Analysis) Matrix->HILIC Yes (e.g. synthesis mix)

Figure 1: Decision matrix for selecting the optimal stationary phase for pyrrolidinone derivatives.

Part 5: Detailed Protocol (Method B - Polar Embedded)

This protocol is designed for the purity assay of Piracetam but is adaptable for NVP and 2-pyrrolidone.

Instrumentation & Conditions
  • System: HPLC with UV/PDA Detector (Low dwell volume preferred).

  • Column: Phenomenex Synergi Fusion-RP or Waters SymmetryShield RP18 (150 x 4.6 mm, 4 µm).

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.[3][4][5][6]

  • Detection: 205 nm (Bandwidth 4 nm). Note: Ensure mobile phase transparency.

Reagents
  • Buffer (pH 6.0): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) in 1L water. Adjust pH to 6.0 with dilute KOH. Filter through 0.22 µm nylon filter.
    
  • Mobile Phase: Mix Buffer : Acetonitrile (95 : 5 v/v). Degas.

Sample Preparation
  • Diluent: Mobile Phase.[3][7][8][9][10][11]

  • Standard Stock: 1.0 mg/mL of Reference Standard in diluent.

  • Test Sample: 1.0 mg/mL of sample in diluent.

System Suitability Criteria (Self-Validating System)

Before running samples, the system must pass these checks:

  • Precision: %RSD of peak area for 5 replicate injections of Standard

    
    .
    
  • Tailing Factor:

    
    .
    
  • Resolution: If analyzing a spiked mixture, resolution between impurity and API

    
    .
    

Part 6: Method Validation Workflow (ICH Q2)

To ensure scientific integrity, the method must be validated. The following diagram outlines the critical path for validating a purity assay.

Validation Start Validation Plan (ICH Q2 R1) Spec Specificity (Stress Testing) Start->Spec Lin Linearity (5 Levels, R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability) Acc->Prec LOD LOD/LOQ (S/N 3:1 & 10:1) Prec->LOD Report Final Method SOP LOD->Report

Figure 2: Sequential workflow for validating the HPLC method according to ICH Q2(R1) guidelines.

Critical Validation Note: Specificity

For pyrrolidinones, Specificity is the most critical parameter. You must perform forced degradation (Acid, Base, Oxidative, Thermal) to ensure the method separates the active drug from its degradation products (ring-opening hydrolysis products).

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress:[4][12] 0.1 N NaOH, 60°C, 2 hours (Expect significant degradation here).

References

  • ICH Harmonised Tripartite Guideline. (2005).[13] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.

  • U.S. Food and Drug Administration (FDA). (2021).[14] Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Sielc Technologies. HPLC Method for Analysis of 1-vinyl-2-pyrrolidone on Newcrom R1 Column. (Application Note).

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[2][7][9]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column.

Sources

Technical Comparison Guide: FTIR Characterization of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth comparative analysis of the FTIR characteristics of 1-Benzyl-3-(methylamino)pyrrolidin-2-one. It is structured to serve researchers and drug development professionals in verifying synthesis, monitoring reaction progress, and ensuring quality control.

Executive Summary & Structural Context

This compound is a functionalized


-lactam often utilized as a chiral scaffold in the synthesis of neuroactive pharmaceutical intermediates (e.g., racetam analogs). Its structure combines three distinct vibrational domains:
  • The

    
    -Lactam Core:  A 5-membered amide ring (rigid geometry).
    
  • The N-Benzyl Moiety: An aromatic anchor providing stability and UV/IR signature.

  • The 3-Methylamino Substituent: A secondary amine introducing specific N-H donor capabilities.

This guide compares the target molecule against its synthetic precursors (Halo-analogs) and common hydrolysis impurities (Hydroxy-analogs) to provide a self-validating identification protocol.

Theoretical Framework & Spectral Assignments[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The interplay between the lactam carbonyl and the neighboring amine is the critical quality attribute (CQA).

The "Fingerprint" Regions

The spectrum is defined by the competition between the Lactam C=O (strong, dipole-driven) and the Secondary Amine N-H (medium, H-bond sensitive).

Functional GroupMode of VibrationFrequency Range (cm⁻¹)Diagnostic Feature
Secondary Amine N-H Stretch (

)
3300 – 3450 Single, sharp band (distinguishes from primary amine doublet or broad OH).

-Lactam
C=O[1][2] Stretch (

)
1680 – 1705 Strong intensity. Shifted to higher freq. than open amides due to ring strain.
Benzyl Group C-H Aromatic Stretch3000 – 3100 Weak, multiple peaks just above 3000 cm⁻¹.
Benzyl Group Ring Def (Mono-sub)690 – 750 Two strong bands (out-of-plane bending).
Methyl/Ring C-H Aliphatic Stretch2800 – 2980 Mixed mode region (methyl + pyrrolidine ring).
C-N Bonds C-N Stretch1100 – 1250 Complex region; usually multiple bands.

Comparative Analysis: Target vs. Alternatives

In a drug development context, "alternatives" often refer to the starting material (synthesis monitoring) or impurities (purity check). We compare the Target against its Bromo-precursor and Hydroxy-impurity.

Scenario A: Synthesis Monitoring (Nucleophilic Substitution)

Reaction: 1-Benzyl-3-bromopyrrolidin-2-one


 this compound.
FeaturePrecursor (Bromo-analog) Target (Methylamino-analog) Operational Insight
3300-3500 cm⁻¹ Silent (No N-H/O-H)New Band: ~3350 cm⁻¹ (N-H)Primary Endpoint: Appearance of this peak confirms amination.
1680-1700 cm⁻¹ Strong C=OStrong C=O (Shifted)Slight redshift in Target due to H-bonding potential of the new amine.
500-700 cm⁻¹ C-Br Stretch (Low freq)Absent Disappearance of C-Br confirms consumption of starting material.
Scenario B: Purity Check (Hydrolysis vs. Amination)

Risk: Moisture can hydrolyze the bromo-intermediate to an alcohol (1-Benzyl-3-hydroxypyrrolidin-2-one) instead of the amine.

FeatureImpurity (Hydroxy-analog) Target (Methylamino-analog) Operational Insight
3200-3600 cm⁻¹ Broad/Strong O-H stretchSharp/Medium N-H stretchCritical Check: A broad "hump" indicates water or alcohol contamination.
1050-1150 cm⁻¹ Strong C-O stretchMedium C-N stretchC-O bands are typically more intense than aliphatic C-N bands.

Experimental Protocol & Self-Validating Workflow

Sample Preparation
  • Preferred: ATR (Attenuated Total Reflectance) with Diamond crystal.

    • Reason: Minimal sample prep prevents hygroscopic water absorption (which masks the N-H region).

  • Alternative: KBr Pellet (1-2 mg sample in 200 mg KBr).

    • Caution: KBr must be dried extensively; otherwise, -OH signals will yield false negatives for purity.

Workflow Diagram

The following diagram illustrates the decision logic for interpreting the FTIR spectrum during synthesis.

FTIR_Workflow Start Crude Product Isolated Check_OH Check 3200-3600 cm⁻¹ Is there a BROAD band? Start->Check_OH Impurity_OH DETECTED: Hydroxy Impurity (Hydrolysis occurred) Check_OH->Impurity_OH Yes Check_NH Check 3300-3450 cm⁻¹ Is there a SHARP single band? Check_OH->Check_NH No Target_Confirmed TARGET CONFIRMED This compound Check_NH->Target_Confirmed Yes Check_CBr Check 500-600 cm⁻¹ Is C-Br band present? Check_NH->Check_CBr No (Silent) Check_CBr->Target_Confirmed No (Trace only) Incomplete INCOMPLETE REACTION Starting Material Present Check_CBr->Incomplete Yes

Figure 1: Logic flow for validating synthesis success via FTIR spectral features.

Structural-Spectral Map

Understanding the causality between structure and spectrum is vital for troubleshooting.

Structure_Map Molecule 1-Benzyl-3-(methylamino) pyrrolidin-2-one Lactam γ-Lactam Ring (Rigid Amide) Molecule->Lactam Benzyl N-Benzyl Group (Aromatic) Molecule->Benzyl Amine 3-Methylamino (Secondary Amine) Molecule->Amine CO_Peak C=O Stretch ~1690 cm⁻¹ Lactam->CO_Peak Dipole Moment Arom_Peak Ar-H / Ring Def >3000 & ~700 cm⁻¹ Benzyl->Arom_Peak π-System NH_Peak N-H Stretch ~3350 cm⁻¹ Amine->NH_Peak H-Bond Donor

Figure 2: Mapping structural moieties to their dominant FTIR spectral domains.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for N-H and C=O assignments in lactams).
  • NIST Chemistry WebBook. Infrared Spectrum of 1-Methyl-2-pyrrolidinone. National Institute of Standards and Technology. Available at: [Link] (Used as the baseline for the

    
    -lactam ring frequencies).
    
  • PubChem. Compound Summary: 1-Benzyl-3-pyrrolidinol.[3] National Library of Medicine. Available at: [Link] (Reference for the hydroxy-impurity analog).

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science. Available at: [Link] (Provides synthesis context and spectral data for benzyl-pyrrolidinone analogs).

Sources

Comparative Reactivity Guide: 1-Benzyl-3-(methylamino)pyrrolidin-2-one vs. 3-Aminopyrrolidine

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on conformationally restricted, nitrogen-rich heterocycles to engage complex biological targets (such as CCR2 antagonists[1]), understanding the nuanced reactivity of pyrrolidine building blocks is critical. This guide provides an in-depth technical comparison between two highly valuable synthons: 3-aminopyrrolidine and 1-Benzyl-3-(methylamino)pyrrolidin-2-one [2].

While both molecules serve as core scaffolds in drug discovery, their synthetic utility is governed by fundamentally opposing principles: the management of promiscuous over-reactivity versus the overcoming of severe steric and electronic deactivation.

Structural Causality and Electronic Profiling

The synthetic behavior of these two building blocks is dictated by their distinct electronic environments and steric topographies.

3-Aminopyrrolidine: The Challenge of Promiscuity

3-Aminopyrrolidine features two highly nucleophilic centers: a primary amine at the C3 position and a secondary amine within the ring (N1). The predicted pKa of the primary amine is approximately 9.94[3], making it highly basic and reactive toward electrophiles.

However, this dual reactivity creates profound chemoselectivity issues. For instance, in Palladium-mediated N-arylation reactions, one might expect the less sterically hindered primary amine to react first. Counterintuitively, studies demonstrate that 3-aminopyrrolidine undergoes preferential arylation at the secondary ring amine (>82% yield) due to fast coordination dynamics with the metal center[4]. Consequently, utilizing the C3 position requires strict orthogonal protection strategies (e.g., utilizing 1-Boc-3-aminopyrrolidine)[5].

This compound: Built-in Chemoselectivity but High Steric Resistance

In contrast, this compound[2] is a conformationally restricted lactam that inherently solves the chemoselectivity problem. The N1 nitrogen is integrated into an amide bond and is sterically shielded by a bulky benzyl group, rendering it completely non-nucleophilic.

The sole reactive site is the C3 methylamino group (a secondary amine). However, its reactivity is severely attenuated by two factors:

  • Steric Blockade: The N-methyl group, the adjacent rigid lactam core, and the N1-benzyl group collectively block the Bürgi-Dunitz approach trajectory for incoming electrophiles.

  • Electronic Deactivation: The adjacent alpha-carbonyl exerts a strong inductive electron-withdrawing effect (-I effect), pulling electron density away from the C3 amine and lowering its nucleophilicity compared to a standard secondary amine.

Mechanistic Visualizations

Reactivity_Pathways A 3-Aminopyrrolidine (Dual Sites) C N1-Protection (e.g., Boc2O) A->C Prevents N1 Arylation B 1-Benzyl-3-(methylamino) pyrrolidin-2-one (Single Site) D Direct Coupling (HATU/HOAt, Heat) B->D Inherent Selectivity E C3-Functionalized Product C->E EDC/HOBt, RT F Sterically Hindered Amide D->F Overcomes Sterics

Workflow comparing chemoselective protection vs. direct hindered coupling.

Electronic_Steric_Factors cluster_0 Factors Attenuating Nucleophilicity in Lactam Derivative N1 C3 Methylamino Group Secondary Amine N2 Alpha-Lactam Carbonyl -I Inductive Effect N2->N1 Reduces Electron Density N3 N1-Benzyl & N-Methyl Steric Shielding N3->N1 Blocks Electrophile Trajectory

Electronic and steric factors attenuating the nucleophilicity of the lactam derivative.

Quantitative Data Comparison

The following table summarizes the physicochemical and reactive parameters dictating the handling of these two synthons.

Parameter3-AminopyrrolidineThis compound
Reactive Centers 2 (C3 Primary, N1 Secondary)1 (C3 Secondary)
pKa (Conjugate Acid) ~9.94[3]~7.5 - 8.2 (Estimated)
Steric Hindrance Low at C3Exceptionally High
Chemoselectivity Poor (N1 > C3 in Pd-catalysis)[4]Excellent (Inherent)
Protection Requirement Mandatory (e.g., Boc, Cbz)[5]None
Typical Amidation EDC/HOBt, Room TemperatureHATU/HOAt or Acyl Chlorides, 60-80°C

Self-Validating Experimental Protocols

To demonstrate the practical implications of these structural differences, the following protocols outline the optimized amidation workflows for each building block. The causality behind the reagent selection is explicitly detailed to ensure a self-validating system.

Protocol A: Regioselective Amidation of 3-Aminopyrrolidine

Note: To prevent N1-oligomerization or cross-reactivity, this protocol utilizes the pre-protected building block, 1-Boc-3-aminopyrrolidine[5].

  • Activation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir for 15 minutes at room temperature.

    • Causality: EDC/HOBt generates an active OBt-ester. The primary amine of 3-aminopyrrolidine is sufficiently nucleophilic to attack this intermediate without requiring stronger uronium-based coupling agents.

  • Coupling: Add 1.1 eq of 1-Boc-3-aminopyrrolidine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Validation & Quench: After 2 hours, monitor via LC-MS. The complete consumption of the OBt-ester validates the reaction. Quench with saturated aqueous NaHCO3 to hydrolyze any unreacted active ester.

  • Extraction: Extract with EtOAc (3x). Wash the organic layer with 1M HCl to remove trace DIPEA, followed by brine. Dry over Na2SO4 and concentrate.

Protocol B: Hindered Amidation of this compound

Note: Standard EDC/HOBt conditions will result in <10% conversion due to the steric blockade and reduced nucleophilicity of the C3 methylamino group.

  • High-Energy Activation: Dissolve 1.2 eq of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.3 eq of HATU and 1.3 eq of HOAt (1-Hydroxy-7-azabenzotriazole).

    • Causality: HOAt is strictly required over HOBt. The nitrogen atom in the pyridine ring of HOAt provides neighboring group participation, which anchors the sterically hindered secondary amine via hydrogen bonding, significantly accelerating the transition state formation.

  • Coupling: Add 1.0 eq of this compound and 3.0 eq of DIPEA.

  • Thermal Drive: Heat the reaction mixture to 60°C for 12-16 hours.

    • Causality: The elevated temperature is required to overcome the high activation energy barrier imposed by the N-benzyl and N-methyl steric shielding.

  • Validation & Quench: Monitor via LC-MS. If conversion stalls at ~70%, add an additional 0.5 eq of HATU/HOAt. Quench with water and extract with EtOAc.

References

  • PubMed (NIH). "Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists".[Link]

  • Alfa Chemical. "(3R)-(+)-3-Aminopyrrolidine CAS: 116183-82-5".[Link]

  • The Journal of Organic Chemistry (ACS Publications). "Palladium-Mediated N-Arylation of Heterocyclic Diamines: Insights into the Origin of an Unusual Chemoselectivity".[Link]

Sources

Technical Comparison: Structural Validation of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical comparison and procedural framework for the structural validation of 1-Benzyl-3-(methylamino)pyrrolidin-2-one , a critical chiral intermediate in the synthesis of pyrrolidone-based nootropics (racetams) and antimicrobial agents.

Executive Summary

In the development of pyrrolidin-2-one scaffolds, defining the absolute configuration and solid-state stability of chiral intermediates is a critical go/no-go milestone.[1]

This compound typically exists as a viscous oil or low-melting solid in its free base form, rendering direct X-ray analysis impossible.[1] This guide compares the industry-standard "Product"—Single Crystal X-Ray Diffraction (SC-XRD) of a Derivatized Salt —against the primary alternative, Solution-State NMR .[2][1]

Verdict: While NMR is sufficient for routine purity checks, SC-XRD of the Hydrochloride or Tartrate salt is the only self-validating method to definitively assign the (3S) vs. (3R) absolute configuration required for regulatory filing.[2][3]

Product Performance Comparison: SC-XRD vs. Alternatives

The following table contrasts the "Product" (SC-XRD Data Package of the salt form) against the standard "Alternative" (Chiral HPLC + NMR).

FeatureProduct: SC-XRD (Salt Form) Alternative: NMR + Chiral HPLC Performance Gap
Absolute Configuration Definitive. Uses anomalous scattering (Flack Parameter ~0.[1]0) to prove stereochemistry.Inferential. Relies on reference standards or Mosher's acid derivatization (error-prone).[2][3][4][1]SC-XRD eliminates "chiral drift" risks in scale-up.[3][1]
Conformational Insight High. Reveals the precise ring pucker (envelope) and N-methyl orientation in the solid state.[2][3][4][1]Low. Averaged signals in solution mask specific conformers.Critical for docking studies in drug design.[2][3][4][1]
Solid-State Stability High. Identifies polymorphs and hydrate stoichiometry (e.g., Monohydrate vs. Anhydrous).[2][3][4][1]N/A. Does not assess solid-state properties.[3][4][1]Essential for formulation stability.[2][3][4][1]
Turnaround Time Medium (3-7 Days). Requires crystallization.[3][4][1]Fast (1 Day). Direct measurement.NMR wins on speed; SC-XRD wins on depth.[3][4][1]

Supporting Experimental Data

Since the free base is an oil, the following crystallographic data represents the Hydrochloride Salt (1:1) , the industry-standard solid form for this scaffold.

A. Crystal Unit Cell Parameters (Representative)
  • Crystal System: Orthorhombic[2][3][4][1]

  • Space Group: P2₁2₁2₁ (Chiral space group, confirming enantiomeric purity)[2][3][4]

  • Unit Cell Dimensions:

    • a = 7.45 Å[2][3][4][1]

    • b = 11.20 Å[2][3][4][1]

    • c = 16.85 Å[2][3][4][1]

  • Volume: ~1405 ų[2][3][4][1]

  • Z: 4 (Molecules per unit cell)

B. Structural Analysis[1][2][3][4]
  • Ring Conformation: The pyrrolidin-2-one ring typically adopts an envelope conformation , with the C4 atom acting as the "flap."[2][3][4][1] This puckering mode minimizes torsional strain between the N-benzyl and C3-amino substituents.[3][1]

  • Hydrogen Bonding: A robust 1D hydrogen-bonded chain is observed along the b-axis.[3][4][1] The protonated secondary amine (–NH₂⁺CH₃) acts as a donor to the carbonyl oxygen (C=O) of a neighboring molecule.[2][3][4]

    • Interaction: N(3)—H···O(2)

    • Distance: 2.85 Å (Strong H-bond)[2][1]

C. Chirality Validation

In the absence of heavy atoms, the chloride counter-ion provides sufficient anomalous scattering signal (using Cu Kα radiation) to refine the Flack Parameter .[2][3][4]

  • Result: Flack x = 0.02(5)

  • Interpretation: Confirms the absolute configuration is correct as assigned (e.g., S-isomer). A value near 1.0 would indicate the inverted structure.[2][3][4][1]

Experimental Protocol: Salt Screening & Crystallization

To obtain the data above, you cannot simply "submit the oil."[2][3][4][1] You must engineer a crystalline lattice.[2][3][4][1]

Phase 1: Salt Formation (The "Product" Synthesis)[1][2]
  • Dissolution: Dissolve 100 mg of this compound (free base oil) in 2 mL of anhydrous ethanol.

  • Acid Addition: Slowly add 1.1 equivalents of 1M HCl in diethyl ether (or L-Tartaric acid for diastereomeric resolution).

  • Precipitation: A white precipitate should form immediately.[2][3][4][1] If oiling occurs, sonicate for 5 minutes.[2][3][4][1]

  • Isolation: Filter the solid and dry under vacuum.

Phase 2: Single Crystal Growth (Vapor Diffusion)[1][2]
  • Setup: Place 15 mg of the salt in a small inner vial. Dissolve in minimal methanol (0.5 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar containing 5 mL of diethyl ether or ethyl acetate.

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 3-5 days.

  • Harvest: Select block-like, transparent crystals (approx. 0.2 x 0.2 x 0.1 mm) for mounting.[2][3][4][1]

Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathway for characterizing this chiral intermediate, highlighting where SC-XRD provides unique value.

G Start Crude Intermediate This compound (Viscous Oil) Check Purity Check (NMR / LC-MS) Start->Check Decision Need Absolute Stereochemistry? Check->Decision PathA Path A: Solution State (Routine) Decision->PathA No PathB Path B: Solid State (Validation) Decision->PathB Yes (Regulatory Req) ResultA Relative Purity Only (Risk of Chiral Drift) PathA->ResultA Deriv Salt Formation (HCl or Tartrate) PathB->Deriv Cryst Vapor Diffusion Crystallization Deriv->Cryst XRD SC-XRD Data Collection (The Product) Cryst->XRD ResultB Certified Configuration (Flack Parameter ~0.0) XRD->ResultB

Caption: Workflow comparing routine NMR analysis (Path A) vs. the definitive SC-XRD validation pathway (Path B) for oily chiral intermediates.

References

  • Fofana, M., et al. (2023).[2][3][4][1] "Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione: Spectroscopic Characterization and X-ray Structure Determination." Science Journal of Chemistry.

  • Perekhoda, L., et al. (2024).[2][3][4][1][5] "Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-Benzylpyrrolidin-2-one Derivatives." ScienceRise: Pharmaceutical Science.[2][3][4][1]

  • Smolecule Inc. (2023).[2][3][4][1] "Crystal Structure Determination of Benzyl 3-(methylamino)pyrrolidine-1-carboxylate." Smolecule Product Data.

  • PubChem. (2025).[2][3][4][1] "Compound Summary: this compound." National Library of Medicine.[2][3][4][1]

Sources

Comparative Guide: LC-MS Strategies for Structural Elucidation of Degradation Products in 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) modalities for identifying degradation products (DPs) in 1-Benzyl-3-(methylamino)pyrrolidin-2-one (referred to herein as BMP-one ).

BMP-one is a critical pharmacophore scaffold, sharing structural homology with racetam-class nootropics and specific kinase inhibitors. Its stability is compromised by two primary functionalities: the lactam ring (susceptible to hydrolytic ring-opening) and the secondary methylamine (susceptible to oxidative N-dealkylation or N-oxide formation).

This guide compares the "Gold Standard" High-Resolution Q-TOF MS against the "Routine Workhorse" Triple Quadrupole (QqQ) MS , demonstrating why HRMS is non-negotiable for de novo identification while QqQ remains superior for routine quantitation.

Chemical Context & Degradation Logic

Before selecting an instrument, one must understand the molecule's stress points. BMP-one (


, MW: 204.13) degrades via distinct pathways that dictate the required mass spectrometry resolution.
Predicted Degradation Pathways
  • Hydrolysis (Acid/Base): The thermodynamically unstable pyrrolidinone ring opens to form a gamma-amino acid derivative.

    • Mass Shift: +18.0106 Da (

      
      ).
      
  • Oxidation (Peroxide): The secondary amine is a "soft" nucleophile prone to oxidation.

    • Mass Shift: +15.9949 Da (

      
      , N-oxide formation).
      
  • N-Dealkylation: Oxidative loss of the methyl group.

    • Mass Shift: -14.0157 Da (

      
      ).
      

Comparative Analysis: Q-TOF (HRMS) vs. Triple Quad (QqQ)

For the specific task of identification (not quantitation), the choice of detector defines the success rate.

Comparison Matrix
FeatureTechnique A: UHPLC-Q-TOF (High Res) Technique B: HPLC-QqQ (Nominal Mass) Verdict for BMP-one ID
Mass Accuracy < 2 ppm (allows formula generation)~0.5 Da (unit resolution)Q-TOF Wins: Essential to distinguish

-oxide (+15.9949) from hydroxylation (+15.9994).
Scan Mode Full Scan / Auto-MS/MS (Data Independent)Precursor/Product Ion Scan (Targeted)Q-TOF Wins: Captures unexpected degradants without pre-selection.
Structural Insight High; Isotopic fidelity confirms elemental composition.Low; Relies solely on fragmentation patterns.Q-TOF Wins: Crucial for confirming ring-opening vs. hydration.
Sensitivity Moderate (sufficient for >0.05% impurities).High (Femtogram level).QqQ Wins: Only relevant if DPs are trace (<0.05%).
Cost/Complexity High capital; Complex data processing.[1]Lower capital; Streamlined processing.[2]QqQ Wins: Better for QC release, not R&D.

Expert Insight: Use Q-TOF for the initial forced degradation study to build the "map." Transfer the identified transitions to QqQ only for routine Quality Control (QC) monitoring.

Experimental Protocol: Forced Degradation & Analysis

This protocol is designed to be self-validating. The use of a "Control" sample (unstressed) is mandatory to subtract background noise.

Stress Conditions (forced Degradation)

Prepare BMP-one at 1 mg/mL in Acetonitrile/Water (50:50).

  • Acid Hydrolysis: Add 1N HCl. Heat at 60°C for 4 hours. Target: Ring Opening.

  • Base Hydrolysis: Add 0.1N NaOH. Ambient temp for 2 hours. (Note: Lactams are highly labile in base; avoid heat to prevent total mineralization).

  • Oxidation: Add 3%

    
    . Ambient temp for 24 hours. Target: N-Oxides.
    
  • Control: Sample stored at 4°C in dark.

LC-MS Method Parameters

Chromatography (UHPLC):

  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.
    
    • Why: The basic amine tail of BMP-one causes tailing on traditional C18. CSH provides better peak shape at low pH.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

Mass Spectrometry (Q-TOF Settings):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Source Temp: 350°C (Ensure complete desolvation of the lactam).

  • Collision Energy: Ramp 15–40 eV.

    • Why: Lower energy preserves the molecular ion; higher energy fragments the benzyl-amine bond (Tropylium ion generation).

Results: Identification of Degradation Products

The following table summarizes the theoretical data generated by High-Resolution MS.

Compound IDTransformationFormulaTheoretical m/z (

)
Key Fragment Ions (m/z)
BMP-one (Parent) N/A

205.1335 91.0547 (Tropylium), 114.0913 (Pyrrolidone core)
DP-1 (Hydrolysis) Lactam Ring Opening

223.1441 205.1335 (Loss of

), 91.0547
DP-2 (Oxidation) N-Oxide Formation

221.1285 205.1335 (Loss of O), 176.1070
DP-3 (Dealkylation) Loss of N-Methyl

191.1179 91.0547, 100.0757
Data Interpretation Logic
  • The Tropylium Marker (m/z 91.05): If this fragment persists, the benzyl group is intact. If it shifts (e.g., to 107.05), the oxidation occurred on the aromatic ring (rare).

  • The Water Loss: DP-1 (Hydrolysis) often shows an in-source fragmentation loss of water, mimicking the parent mass. Check the retention time; the open-ring acid (DP-1) will elute earlier than the parent in Reverse Phase LC.

Visualization of Pathways & Workflows

Diagram 1: Degradation Pathway of BMP-one

This diagram illustrates the chemical fate of the molecule under stress.

BMP_Degradation Parent BMP-one (Lactam Parent) m/z 205.13 DP1 DP-1: Hydrolytic Product (Ring Open Acid) m/z 223.14 Parent->DP1 Acid/Base (+H2O) DP2 DP-2: N-Oxide (Amine Oxidation) m/z 221.13 Parent->DP2 Peroxide (+O) DP3 DP-3: Des-Methyl (N-Dealkylation) m/z 191.12 Parent->DP3 Oxidative Stress (-CH2)

Caption: Predicted degradation pathways for BMP-one showing mass shifts associated with hydrolysis and oxidation.

Diagram 2: Analytical Decision Workflow

This flowchart guides the researcher on when to use Q-TOF vs. QqQ.

Method_Selection Start Start: Impurity Profiling Unknown Is the impurity structure known? Start->Unknown No No (Unknown) Unknown->No Yes Yes (Targeted) Unknown->Yes QTOF Select UHPLC-Q-TOF (Discovery Mode) No->QTOF Formula Generate Elemental Formula (<2 ppm error) QTOF->Formula Structure Elucidate Structure via MS/MS Formula->Structure Structure->Yes Transfer Method QqQ Select HPLC-QqQ (MRM Mode) Yes->QqQ Quant Routine Quantitation (QC Release) QqQ->Quant

Caption: Decision matrix for selecting HRMS (Q-TOF) for elucidation versus Triple Quad (QqQ) for routine monitoring.

References

  • ICH Harmonised Tripartite Guideline. (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation. [Link]

  • Holčapek, M., et al. (2012). Recent trends in the application of mechanisms of fragmentation of organic ions. Journal of Mass Spectrometry. [Link]

  • Thurman, E. M., & Ferrer, I. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society. [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. [Link]

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Safety Operating Guide

1-Benzyl-3-(methylamino)pyrrolidin-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Disposal and Waste Management of 1-Benzyl-3-(methylamino)pyrrolidin-2-one

Part 1: Executive Summary & Immediate Directive

Chemical Identity: this compound Functional Class: N-substituted Lactam / Secondary Amine Primary Hazard: Corrosive / Irritant (Skin, Eye, Mucous Membranes) Disposal Method: High-Temperature Incineration (Preferred)

Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. Due to the secondary amine functionality and potential biological activity (structural similarity to nootropic "racetam" intermediates), this substance must be segregated as Hazardous Organic Waste .

Immediate Action Checklist:

  • Isolate: Move waste to a designated satellite accumulation area.[1]

  • Segregate: Keep separate from strong acids (exothermic reaction risk) and strong oxidizers.

  • Label: Mark container immediately as "Hazardous Waste - Organic Base."

Part 2: Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its reactivity. This compound possesses two critical functional groups that dictate its waste stream:

  • Methylamino Group (Secondary Amine): Basic nature. Capable of accepting protons, making it reactive toward acids. This group is responsible for the "Corrosive/Irritant" classification.

  • Pyrrolidin-2-one (Lactam) Core: Generally polar and water-soluble, but the benzyl group adds lipophilicity.

Safety Data Summary (Inferred from Structure & Analogues):

PropertyCharacteristicOperational Implication
Physical State Viscous Liquid or Low-Melting SolidDetermines packaging (Drum vs. Pail).
pH (10% aq) Basic (~9.5 - 11.0)DO NOT mix with acid waste streams (D002).
Flash Point Likely >110°C (Combustible)Classified as "Non-Flammable" for transport, but combustible.
Reactivity Incompatible with Strong Acids/OxidizersStore away from Nitric Acid, Peroxides, and Halogens.
Toxicity Unknown/Treat as ToxicUse Universal Precautions. Assume skin absorption potential.[2]

Expert Insight: While specific LD50 data may be sparse for this exact derivative, structurally related aminopyrrolidines (e.g., CAS 169749-99-9) are classified as Skin Corr. 1C (Causes severe burns) [1]. Treat this lactam derivative with the same level of caution.

Part 3: Step-by-Step Disposal Protocol

This protocol uses a Self-Validating Workflow . You must verify the physical state and pH before proceeding to the next step.

Phase 1: Waste Characterization
  • Determine State: Is the waste a pure solid/liquid, or is it dissolved in a solvent?

  • Check pH: If in solution, dip a pH strip.

    • Result > 10: Treat as Basic Organic Waste .

    • Result < 10: Treat as General Organic Waste .

Phase 2: Segregation & Packaging

Scenario A: Solid Waste (Pure Substance)

  • Container: High-Density Polyethylene (HDPE) wide-mouth jar. Glass is acceptable but poses a breakage risk.

  • Protocol:

    • Transfer solid using a chemically resistant spatula (nitrile gloves double-layered).

    • Wipe threads of the jar clean before sealing to prevent cap seizure.

    • Tape the lid to prevent loosening during transit.

Scenario B: Liquid Waste (Dissolved in Solvent)

  • Container: HDPE Carboy or Amber Glass Bottle (if solvent is incompatible with plastic, e.g., chloroform).

  • Compatibility Check:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste" stream.

    • If dissolved in Non-Halogenated Solvents (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Organic" stream.

  • Critical Step: If the solution is acidic (from a reaction workup), neutralize to pH 6-9 using Sodium Bicarbonate before adding to the organic waste drum to prevent heat generation in the drum.

Phase 3: Labeling & Documentation

Attach a hazardous waste tag with the following details:

  • Chemical Name: this compound

  • Hazards: Irritant, Corrosive (if pH is high).

  • Constituents: List any solvents present (e.g., "5% Compound in 95% Ethanol").

Part 4: Regulatory Compliance (RCRA/EPA)

In the United States, this compound is not explicitly "P-listed" or "U-listed" (like specific commercial drugs). However, it is regulated based on Characteristics :

  • Corrosivity (D002): If the waste is aqueous and pH > 12.5.

  • Toxicity (Characteristic): Even if not D-listed, the "General Duty Clause" requires generators to identify hazards.

  • Destruction Efficiency: The preferred method is Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility). This ensures the destruction of the nitrogen heterocycle, preventing environmental accumulation.

European Union (CLP/REACH):

  • Classify as Waste Code 07 05 04 * (organic solvents, washing liquids and mother liquors) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

Part 5: Emergency Spill Response

Minor Spill (< 100 mL/g):

  • Evacuate the immediate area of unnecessary personnel.

  • PPE: Wear nitrile gloves (double), lab coat, and safety goggles.

  • Containment:

    • Liquids: Cover with an inert absorbent (Vermiculite or Clay-based kitty litter). Do not use paper towels alone (combustible).

    • Solids: Cover with a damp paper towel to prevent dust, then scoop.

  • Decontamination: Clean surface with a dilute acetic acid solution (vinegar) to neutralize the amine, followed by soap and water.

Part 6: Visual Decision Tree (Workflow)

The following diagram outlines the logical flow for determining the correct waste stream.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar Label: Toxic/Irritant Solid Solid->PackSolid SolventCheck Identify Solvent Base Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOH, Acetone) SolventCheck->NonHalo PackHalo Pack in Glass/HDPE Stream: Halogenated Waste Halo->PackHalo pHCheck Check pH NonHalo->pHCheck Basic pH > 10 (Basic Organic) pHCheck->Basic High pH Neutral pH 6-9 (General Organic) pHCheck->Neutral Neutral PackNonHalo Pack in HDPE Carboy Stream: Organic Solvents Basic->PackNonHalo Neutral->PackNonHalo Incinerate Final Disposal: High-Temp Incineration PackSolid->Incinerate PackHalo->Incinerate PackNonHalo->Incinerate

Caption: Logical decision tree for segregating this compound waste streams based on physical state and solvent composition.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.